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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2,2-Difluoroethyl)azetidine Hydrochloride: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive scientific overview of 3-(2,2-Difluoroethyl)azetidine hydrochloride, a fluorinated heterocyclic compound of increasing interest to the pharmaceutical and medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-(2,2-Difluoroethyl)azetidine hydrochloride, a fluorinated heterocyclic compound of increasing interest to the pharmaceutical and medicinal chemistry sectors. Azetidine scaffolds are prized in drug discovery for their ability to impart desirable physicochemical properties, and the strategic introduction of fluorine can further enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the molecular profile of the title compound, a proposed, robust synthetic pathway from commercially available starting materials, predicted analytical characterization data, and a discussion of its potential applications in drug development. All protocols and claims are substantiated with references to peer-reviewed literature and established chemical principles.

Introduction: The Strategic Value of Fluorinated Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged" structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character provide a rigid scaffold that can improve ligand-receptor interactions and offer novel intellectual property space. The substitution of hydrogen atoms with fluorine, a bioisostere for hydrogen with unique electronic properties, is a widely employed strategy to modulate a drug candidate's profile. Specifically, the gem-difluoroethyl moiety can act as a lipophilic hydrogen bond acceptor and is known to block metabolic oxidation at the adjacent position, thereby improving a compound's pharmacokinetic profile. This guide focuses on 3-(2,2-Difluoroethyl)azetidine hydrochloride, a building block that combines the benefits of the azetidine core with the strategic advantages of fluorine substitution.

Molecular Profile and Physicochemical Properties

3-(2,2-Difluoroethyl)azetidine hydrochloride is the salt form of the parent amine, which enhances its stability and water solubility, making it more amenable to handling, storage, and use in aqueous biological assays.[1][3]

Chemical Structure
  • Compound Name: 3-(2,2-Difluoroethyl)azetidine hydrochloride

  • CAS Number: 1909327-86-1[4]

  • Molecular Formula: C₅H₁₀ClF₂N

  • Molecular Weight: 161.60 g/mol

Predicted Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on structurally related azetidine hydrochloride salts.

PropertyPredicted ValueRationale / Reference
Appearance White to off-white crystalline solidTypical appearance for small molecule amine hydrochloride salts.[3]
Melting Point >250 °C (decomposes)Azetidine hydrochloride salts often have high melting points, frequently decomposing before melting.[2][5]
Solubility Soluble in water, methanol; sparingly soluble in ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[6]
Stability & Storage Hygroscopic; store under inert gas at 2-8 °C.The compound is expected to be hygroscopic and may be sensitive to strong bases or metals due to ring strain.[1]

Proposed Synthesis and Purification

Synthetic_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation Start 1-Boc-3-azetidinone Intermediate1 N-Boc-3-(2,2-difluoroethylidene)azetidine Start->Intermediate1 (Difluoromethyl)triphenylphosphonium ylide THF, -78 °C to rt Intermediate2 N-Boc-3-(2,2-difluoroethyl)azetidine Intermediate1->Intermediate2 H₂, Pd/C (10%) MeOH, rt FinalProduct 3-(2,2-Difluoroethyl)azetidine hydrochloride Intermediate2->FinalProduct 4M HCl in Dioxane 0 °C to rt

Caption: Proposed synthetic route for 3-(2,2-Difluoroethyl)azetidine HCl.

Experimental Protocol: A Plausible Approach

This step employs a Wittig-type reaction to introduce the difluoro-substituted exocyclic double bond. The ylide can be generated in situ from (difluoromethyl)triphenylphosphonium bromide and a strong base.

  • Rationale: The Horner-Wadsworth-Emmons or Wittig reaction is a standard and highly effective method for converting ketones into alkenes.[7][8][9] The use of a fluorinated phosphonium ylide is a common strategy for introducing difluoromethylene groups.

  • Procedure:

    • To a stirred suspension of (difluoromethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (1.1 eq.) dropwise.

    • Stir the resulting deep red solution for 1 hour at -78 °C to ensure complete ylide formation.

    • Add a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the target alkene.

The exocyclic double bond is reduced via catalytic hydrogenation to yield the saturated difluoroethyl side chain.

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, clean, and efficient method for the reduction of carbon-carbon double bonds that are not part of an aromatic system.[10]

  • Procedure:

    • Dissolve the N-Boc-3-(2,2-difluoroethylidene)azetidine (1.0 eq.) from the previous step in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for the next step without further purification.

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.

  • Rationale: The Boc protecting group is designed to be stable under many reaction conditions but is readily cleaved by strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[11][12][13] Using HCl in an organic solvent like dioxane directly precipitates the hydrochloride salt in high purity.

  • Procedure:

    • Dissolve the N-Boc-3-(2,2-difluoroethyl)azetidine (1.0 eq.) in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane at 0 °C.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq.) with stirring.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate should form.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield 3-(2,2-Difluoroethyl)azetidine hydrochloride as a white solid.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. The following analytical techniques and predicted data serve as a benchmark for characterization.

Predicted NMR Spectroscopic Data

The following table outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the final product, dissolved in a suitable deuterated solvent such as D₂O or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityPredicted Coupling Constant (J)Assignment
¹H ~6.2 ppmTriplet of Triplets (tt)JHF ≈ 55 Hz, JHH ≈ 4 Hz-CHF₂
~4.0-4.2 ppmMultiplet (m)-Azetidine CH ₂ (adjacent to NH₂⁺)
~3.8-4.0 ppmMultiplet (m)-Azetidine CH ₂ (adjacent to NH₂⁺)
~3.0-3.3 ppmMultiplet (m)-Azetidine CH (at C3)
~2.2-2.4 ppmTriplet of Doublets (td)JHH ≈ 15 Hz, JHF ≈ 4 Hz-CH₂ -CHF₂
¹³C ~115 ppmTriplet (t)JCF ≈ 240 Hz-C HF₂
~50 ppm--Azetidine C H₂ (at C2/C4)
~35 ppmTriplet (t)JCF ≈ 20 Hz-C H₂-CHF₂
~30 ppm--Azetidine C H (at C3)
¹⁹F ~ -110 to -125 ppmDoublet of Triplets (dt)JFH ≈ 55 Hz, JFH ≈ 15 Hz-CHF₂
  • Rationale for Predictions:

    • ¹H NMR: The proton on the difluoromethyl group (-CHF₂) is expected to be a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methylene protons.[14] The azetidine protons adjacent to the protonated nitrogen will be deshielded and appear downfield.[15]

    • ¹³C NMR: The carbon bearing the two fluorine atoms will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and appear as a triplet. The adjacent carbon will show a smaller two-bond coupling (²JCF).[16][17]

    • ¹⁹F NMR: The two equivalent fluorine atoms will couple to the geminal proton and the two vicinal protons on the adjacent methylene group, resulting in a doublet of triplets.[18][19]

Other Analytical Techniques
  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion for the free base at m/z 122.07.

  • Infrared (IR) Spectroscopy: Key stretches would include a broad N-H absorption around 2800-3200 cm⁻¹ for the ammonium salt and C-F stretches around 1000-1100 cm⁻¹.

Applications in Medicinal Chemistry

The structural motif of 3-(2,2-Difluoroethyl)azetidine hydrochloride is highly valuable for lead optimization in drug discovery programs. Its utility stems from several key principles.

Medicinal_Chemistry_Applications cluster_0 Core Scaffold cluster_1 Improved Properties Scaffold 3-(2,2-Difluoroethyl)azetidine Prop1 Enhanced Metabolic Stability (Blocks P450 Oxidation) Scaffold->Prop1 CHF₂ Group Prop2 Modulated Lipophilicity (logP) & Receptor Binding Scaffold->Prop2 Fluorine Electronics Prop3 Improved 3D Conformation & Vector Orientation Scaffold->Prop3 Rigid Azetidine Ring

Caption: Role of the scaffold in modulating drug properties.

  • Metabolic Blocking: The difluoroethyl group can serve as a metabolically stable isostere for an ethyl or isopropyl group. The strong C-F bonds prevent cytochrome P450-mediated oxidation at that position, which can increase the half-life of a drug molecule.

  • Conformational Rigidity: The azetidine ring restricts the number of available conformations for the side chain, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the basicity of the azetidine nitrogen. This can be fine-tuned to optimize interactions with a target receptor or to improve oral absorption by altering the ionization state at physiological pH.

  • Vector for Further Synthesis: The secondary amine of the azetidine ring serves as a versatile chemical handle for coupling to other fragments or core structures in the synthesis of more complex molecules.

Safety and Handling

As a matter of good laboratory practice, 3-(2,2-Difluoroethyl)azetidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While a specific safety data sheet is not available, related azetidine compounds are known to be skin and eye irritants.[3] Inhalation of the dust should be avoided.

  • Handling: Work in a well-ventilated area or a chemical fume hood. The compound is predicted to be hygroscopic, so it should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Online]. Available: [Link]

  • Debe, S., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - Supplementary Information. [Online]. Available: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online]. Available: [Link]

  • USCKS. 3-(2,2-difluoroethyl)azetidine hydrochloride[1909327-86-1]. [Online]. Available: [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1943.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online]. Available: [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Online]. Available: [Link]

  • Master Organic Chemistry. 1H NMR chemical shift ppm table. [Online]. Available: [Link]

  • Common Organic Chemistry. Wittig Reaction - Common Conditions. [Online]. Available: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online]. Available: [Link]

Sources

Exploratory

3-(2,2-Difluoroethyl)azetidine Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Application in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the drive to "escape from flatland" has catalyzed the widespread adoption of small, saturated nitrogen heterocycles. Among these, the azetidine ring stands out due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the drive to "escape from flatland" has catalyzed the widespread adoption of small, saturated nitrogen heterocycles. Among these, the azetidine ring stands out due to its rigid conformation and highly favorable physicochemical profile. When functionalized with a 2,2-difluoroethyl moiety, the resulting building block—3-(2,2-difluoroethyl)azetidine hydrochloride —offers a synergistic combination of structural rigidity, metabolic stability, and precise lipophilicity modulation.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative, self-validating framework for understanding and utilizing this specific chemical building block in modern drug discovery workflows.

Physicochemical Properties & Structural Analysis

Accurate physicochemical profiling is the first step in determining a building block's utility in an Active Pharmaceutical Ingredient (API). The properties of 3-(2,2-difluoroethyl)azetidine hydrochloride are summarized below:

PropertyValue
Chemical Name 3-(2,2-Difluoroethyl)azetidine hydrochloride
CAS Number 1909327-86-1
Molecular Formula C₅H₉F₂N · HCl (or C₅H₁₀ClF₂N)
Molecular Weight 157.59 g/mol
Physical Form Solid (typically white to off-white crystalline powder)
Core Structural Features Saturated 4-membered aza-cycle, gem-difluoro terminal group
The Causality of Properties

Why is this specific structural combination so valuable?

  • The Azetidine Scaffold: The four-membered ring restricts conformational flexibility, significantly reducing the entropic penalty upon binding to a target protein. Furthermore, replacing flat aromatic rings with sp³-rich azetidines enhances aqueous solubility and mitigates off-target liabilities, such as hERG-mediated cardiotoxicity .

  • The Difluoroethyl Group: The gem-difluoro motif serves a dual mechanistic purpose. First, the strong C-F bonds resist cytochrome P450-mediated aliphatic oxidation, effectively extending the pharmacokinetic half-life of the resulting drug . Second, the strong electron-withdrawing nature of fluorine exerts an inductive effect that modulates the pKa of the adjacent azetidine nitrogen, optimizing the molecule's lipophilic efficiency (LipE) and membrane permeability .

Mechanistic Insights: Application in Drug Discovery

The integration of 3-(2,2-difluoroethyl)azetidine into an API is a deliberate design choice aimed at overcoming specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The logic flow below illustrates how the structural properties of this building block directly translate into clinical benefits.

PK_Logic Motif 3-(2,2-Difluoroethyl)azetidine Building Block Prop1 Azetidine Ring Conformational Rigidity Motif->Prop1 Prop2 Difluoroethyl Group Metabolic Blockade Motif->Prop2 Prop3 Hydrochloride Salt Solubility & Stability Motif->Prop3 Outcome1 Enhanced Target Affinity (Lower Entropic Penalty) Prop1->Outcome1 Outcome2 Increased Half-Life (CYP450 Resistance) Prop2->Outcome2 Outcome3 Improved Oral Bioavailability Prop3->Outcome3

Pharmacokinetic and pharmacodynamic logic of the 3-(2,2-difluoroethyl)azetidine motif.

Synthetic Methodology & Handling Protocol

The synthesis of 3-(2,2-difluoroethyl)azetidine hydrochloride typically proceeds via the nucleophilic fluorination of an aldehyde precursor followed by acidic deprotection. The choice of reagents and conditions is strictly dictated by the need to prevent ring-opening of the strained azetidine while ensuring high purity of the final salt.

Synthesis Node1 1-Boc-3-(2-oxoethyl) azetidine Node2 1-Boc-3-(2,2-difluoroethyl) azetidine Node1->Node2 DAST, CH2Cl2 (Fluorination) Node3 3-(2,2-difluoroethyl)azetidine hydrochloride Node2->Node3 4M HCl in Dioxane (Deprotection)

Step-by-step synthetic workflow for 3-(2,2-difluoroethyl)azetidine hydrochloride.

Experimental Protocol: Self-Validating Deprotection and Salt Formation

This protocol details the critical final step: the conversion of 1-Boc-3-(2,2-difluoroethyl)azetidine to the final hydrochloride salt. The procedure is designed as a self-validating system to ensure reproducibility.

Step 1: Dissolution

  • Action: Dissolve 1-Boc-3-(2,2-difluoroethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are mandatory to prevent ambient moisture from competing with the acid or causing unwanted side reactions, ensuring a clean cleavage.

Step 2: Acidic Cleavage

  • Action: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 eq) at 0 °C, then allow the mixture to warm to room temperature.

  • Causality: HCl in dioxane is specifically chosen over aqueous acids (e.g., TFA/water) because it allows for the direct precipitation of the hydrochloride salt. This completely bypasses the need for a complex aqueous workup, which would otherwise lead to severe product loss due to the extreme water solubility of the free azetidine base.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir the reaction mixture for 2–4 hours. Monitor the consumption of the starting material via TLC (ninhydrin stain) and LC-MS.

  • Validation Check: The reaction is deemed complete only when the Boc-protected mass peak[M+H]⁺ disappears entirely from the LC-MS trace.

Step 4: Isolation

  • Action: Concentrate the mixture under reduced pressure to remove DCM and excess dioxane. Triturate the resulting residue vigorously with cold diethyl ether.

  • Causality: The target hydrochloride salt is highly insoluble in ether, whereas cleaved tert-butyl byproducts and residual organics remain in solution. This trituration step effectively washes away impurities, yielding a highly pure solid without the need for chromatography.

Step 5: Analytical Validation

  • Action: Filter the precipitate, wash with additional cold ether, and dry under high vacuum for 12 hours.

  • Validation Check: Confirm the structure using ¹H NMR (verifying the complete loss of the 9H tert-butyl singlet at ~1.4 ppm) and ¹⁹F NMR (confirming the retention of the gem-difluoro signal at approximately -114 ppm).

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: RSC Medicinal Chemistry, 2020, 11, 225-245. URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry, 2015; 54:65-133. URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, 2015, 58, 21, 8315–8359. URL: [Link]

Foundational

In Vitro Toxicity and Safety Profile of 3-(2,2-Difluoroethyl)azetidine Hydrochloride: An In-Depth Technical Guide

Authored by: A Senior Application Scientist Disclaimer: As of the writing of this guide, specific in vitro toxicity data for 3-(2,2-Difluoroethyl)azetidine hydrochloride is not extensively available in public literature....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Disclaimer: As of the writing of this guide, specific in vitro toxicity data for 3-(2,2-Difluoroethyl)azetidine hydrochloride is not extensively available in public literature. Therefore, this document serves as a comprehensive, forward-looking guide for researchers and drug development professionals on the essential in vitro safety and toxicity assessments that should be performed for this novel chemical entity. The protocols and data presented are illustrative and based on established methodologies for similar small molecules.

Introduction: The Imperative for Early In Vitro Safety Profiling

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant rate of attrition often attributed to unforeseen toxicity.[1] 3-(2,2-Difluoroethyl)azetidine hydrochloride, a novel azetidine derivative, represents a promising scaffold in medicinal chemistry. However, before committing to resource-intensive in vivo studies, a thorough in vitro safety and toxicity profile is paramount.[1][2][3] Early-stage in vitro assays are rapid, cost-effective, and require minimal compound, making them indispensable for identifying potential liabilities and guiding lead optimization.[2][4] This guide outlines a strategic, tiered approach to comprehensively evaluate the in vitro safety of 3-(2,2-Difluoroethyl)azetidine hydrochloride.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity assessment is to determine the concentration at which a compound elicits general cellular toxicity. This provides a baseline understanding of the compound's potency and helps in dose selection for more specific assays.

Rationale and Experimental Choice: The Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a robust and widely used method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cell membrane damage or cell death. This assay is recommended by the Organisation for Economic Co-operation and Development (OECD) as a starting point for toxicity testing.[5] We will utilize the human hepatocarcinoma cell line, HepG2, as it is a well-characterized model for assessing xenobiotic-induced liver toxicity.

Detailed Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 3-(2,2-Difluoroethyl)azetidine hydrochloride in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(2,2-Difluoroethyl)azetidine hydrochloride

  • Neutral Red solution

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(2,2-Difluoroethyl)azetidine hydrochloride in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Neutral Red Staining: After incubation, remove the treatment media and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 3 hours.

  • Dye Extraction: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of the desorb solution to each well. Shake the plate for 10 minutes to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

Data Presentation: Hypothetical Cytotoxicity Data
CompoundCell LineIncubation Time (h)IC50 (µM)
3-(2,2-Difluoroethyl)azetidine hydrochlorideHepG224> 100
3-(2,2-Difluoroethyl)azetidine hydrochlorideHepG24885.6
Doxorubicin (Positive Control)HepG2481.2
Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow A Seed HepG2 cells in 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 24/48 hours B->C D Add Neutral Red solution C->D E Extract dye with desorb solution D->E F Measure absorbance at 540 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[6][7] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[2]

Rationale and Experimental Choices
  • Ames Test (Bacterial Reverse Mutation Assay): This assay is a widely used and regulatory-accepted method to detect point mutations (gene mutations) caused by a chemical.[8] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[9] Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Detailed Experimental Protocols

Objective: To evaluate the mutagenic potential of 3-(2,2-Difluoroethyl)azetidine hydrochloride.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • E. coli strain (e.g., WP2 uvrA)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • 3-(2,2-Difluoroethyl)azetidine hydrochloride

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Treatment: In a test tube, mix the bacterial culture, the test compound (with and without S9 mix), and molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Objective: To assess the clastogenic and aneugenic potential of 3-(2,2-Difluoroethyl)azetidine hydrochloride.

Materials:

  • Mammalian cells (e.g., CHO-K1, TK6)

  • Cell culture medium

  • 3-(2,2-Difluoroethyl)azetidine hydrochloride

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of the test compound, with and without S9 mix, for a short (3-6 hours) and long (24 hours) exposure period.

  • Cytochalasin B Addition: Add Cytochalasin B to the culture to arrest cells in a binucleated state.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the slides.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation: Hypothetical Genotoxicity Data

Ames Test Results

StrainMetabolic ActivationCompound Concentration (µ g/plate )Mean Revertants ± SDFold IncreaseResult
TA98-S9025 ± 4-Neg
10028 ± 51.1Neg
50030 ± 61.2Neg
TA100+S90120 ± 15-Neg
100135 ± 181.1Neg
500142 ± 201.2Neg

In Vitro Micronucleus Assay Results

Treatment DurationMetabolic ActivationCompound Conc. (µM)% Micronucleated Cells ± SDResult
4h-S901.2 ± 0.3Neg
501.5 ± 0.4Neg
1001.8 ± 0.5Neg
24h-S901.3 ± 0.4Neg
501.6 ± 0.5Neg
1001.9 ± 0.6Neg
Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy Compound 3-(2,2-Difluoroethyl)azetidine hydrochloride Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Compound->Micronucleus Result1 Assess Point Mutation Potential Ames->Result1 Result2 Assess Chromosomal Damage Potential Micronucleus->Result2

Caption: A two-pronged approach for in vitro genotoxicity assessment.

Tier 3: Safety Pharmacology Profiling

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[10] In vitro assays play a crucial role in the early identification of potential liabilities.

Rationale and Experimental Choice: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing the effect of a new compound on the hERG channel is a critical component of cardiovascular safety assessment.[11]

Detailed Experimental Protocol: Automated Patch Clamp hERG Assay

Objective: To determine the IC50 of 3-(2,2-Difluoroethyl)azetidine hydrochloride on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system

  • Extracellular and intracellular recording solutions

  • 3-(2,2-Difluoroethyl)azetidine hydrochloride

  • Positive control (e.g., Cisapride)

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Patch Clamp Electrophysiology: Load the cells and solutions onto the automated patch-clamp instrument.

  • Baseline Recording: Establish a stable whole-cell recording and record baseline hERG currents.

  • Compound Application: Apply increasing concentrations of the test compound and record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a logistic equation to determine the IC50 value.

Data Presentation: Hypothetical hERG Assay Data
CompoundIC50 (µM)
3-(2,2-Difluoroethyl)azetidine hydrochloride> 30
Cisapride (Positive Control)0.015
Visualization: Safety Pharmacology Workflow

Safety_Pharmacology_Workflow A Prepare hERG-expressing cells B Automated Patch Clamp Recording A->B C Apply increasing concentrations of compound B->C D Measure hERG current inhibition C->D E Calculate IC50 value D->E F Assess Cardiac Risk E->F

Caption: Workflow for assessing cardiac risk using the hERG assay.

Data Integration and Preliminary Risk Assessment

The collective data from these in vitro assays provides a preliminary safety profile of 3-(2,2-Difluoroethyl)azetidine hydrochloride. Based on the hypothetical data presented:

  • Cytotoxicity: The compound exhibits moderate cytotoxicity at higher concentrations and after prolonged exposure.

  • Genotoxicity: The compound is not mutagenic in the Ames test and does not induce chromosomal damage in the micronucleus assay, suggesting a low genotoxic risk.

  • Cardiovascular Safety: The compound shows no significant inhibition of the hERG channel at concentrations up to 30 µM, indicating a low risk for drug-induced QT prolongation.

This preliminary in vitro safety profile suggests that 3-(2,2-Difluoroethyl)azetidine hydrochloride has a favorable early safety profile. Further in vitro investigations could explore its effects on other safety-relevant targets, such as a broader panel of ion channels or CNS receptors, before proceeding to in vivo toxicological studies.[12][13]

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18).
  • Creative Biolabs. In Vitro Safety Pharmacology Study Services.
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016, January 11).
  • Eurofins Discovery. In Vitro Gene-Tox Services.
  • IITRI. Genetic Toxicology Studies.
  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC.
  • OECD. In vitro assays for developmental neurotoxicity.
  • OECD. Guidelines for the Testing of Chemicals.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays.
  • Nuvisan. In vivo toxicology and safety pharmacology.
  • OECD. (2016, June 3). OECD Guidelines for the Testing of Chemicals, Section 4.
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET - 3-Fluoroazetidine Hydrochloride.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • In Vitro Assays for Screening Small Molecules - PubMed.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 3-(2,2-Difluoroethyl)azetidine hydrochloride

Application Note: Advanced Synthesis Protocol for 3-(2,2-Difluoroethyl)azetidine Hydrochloride Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Compound: 3-(2,2-Difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Compound: 3-(2,2-Difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1)[1] Prerequisites: Professional laboratory infrastructure (fume hood, inert atmosphere manifold, standard PPE).

Introduction & Strategic Rationale

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The 2,2-difluoroethyl group serves as a lipophilic, metabolically stable bioisostere for standard alkyl chains, while the azetidine ring provides a rigidified vector for structural elaboration.

The synthesis of 3-(2,2-difluoroethyl)azetidine hydrochloride relies on a robust two-stage approach:

  • Deoxyfluorination: Conversion of the commercially available aldehyde precursor, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 152537-04-7)[2], into the corresponding gem-difluoride using Diethylaminosulfur trifluoride (DAST).

  • N-Boc Deprotection: Anhydrous acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the highly crystalline hydrochloride salt.

Mechanistic Causality & Experimental Design

Stage 1: Nucleophilic Deoxyfluorination via DAST

DAST is selected over gaseous sulfur tetrafluoride ( SF4​ ) due to its liquid state and relatively safer handling profile in standard glassware[3][4]. The reaction is initiated at strictly cryogenic temperatures (-78 °C).

  • Causality for Temperature Control: The initial nucleophilic attack of the aldehyde oxygen onto the sulfur atom of DAST is highly exothermic. Conducting this at -78 °C prevents thermal degradation of DAST (which becomes unstable above 70 °C) and minimizes the formation of competitive elimination byproducts (e.g., vinyl fluorides)[3][4].

  • Causality for Solvent: Anhydrous Dichloromethane (DCM) is utilized because it remains fluid at -78 °C and does not react with the highly electrophilic fluorinating agent[5].

Stage 2: Anhydrous Deprotection
  • Causality for Reagent Choice: 4M HCl in 1,4-dioxane is preferred over aqueous acids (like TFA/water mixtures). The anhydrous environment prevents potential solvolysis of the newly formed difluoromethyl group and directly generates the hydrochloride salt, which is easier to isolate via precipitation than the free base.

Experimental Protocols

Disclaimer: These procedures are strictly intended for execution by trained personnel in a professional, fully equipped chemical laboratory. DAST reacts violently with water to release highly corrosive and toxic Hydrogen Fluoride (HF) gas.

Protocol A: Synthesis of 1-Boc-3-(2,2-difluoroethyl)azetidine
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry Argon.

  • Substrate Loading: Dissolve tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (10.0 g, 50.2 mmol) in anhydrous DCM (100 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a plastic or PTFE-lined syringe (avoid glass syringes for DAST), add DAST (9.9 mL, 75.3 mmol, 1.5 equiv) dropwise over 30 minutes. Maintain vigorous stirring.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 12 hours under Argon.

  • Quenching (Critical Step): Re-cool the flask to 0 °C. Slowly add the mixture dropwise into a vigorously stirred beaker containing saturated aqueous NaHCO3​ (200 mL) and crushed ice. Caution: Rapid CO2​ gas evolution will occur[3].

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% Ethyl Acetate in Hexanes) to afford the intermediate as a pale yellow oil.

Protocol B: Synthesis of 3-(2,2-Difluoroethyl)azetidine Hydrochloride
  • Substrate Loading: Dissolve the purified 1-Boc-3-(2,2-difluoroethyl)azetidine (8.0 g, 36.2 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (27.1 mL, 108.6 mmol, 3.0 equiv) in one portion at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Gas evolution (isobutylene and CO2​ ) will be observed. Monitor completion via TLC (ninhydrin stain).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (50 mL). Stir vigorously for 15 minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold ether (2 x 20 mL).

  • Drying: Dry the isolated white solid under high vacuum at 40 °C for 4 hours to yield 3-(2,2-Difluoroethyl)azetidine hydrochloride.

Quantitative Reaction Parameters

ParameterStage 1: DeoxyfluorinationStage 2: Boc Deprotection
Starting Material 1-Boc-3-(2-oxoethyl)azetidine1-Boc-3-(2,2-difluoroethyl)azetidine
Primary Reagent DAST (1.5 equivalents)4M HCl in Dioxane (3.0 equivalents)
Solvent Anhydrous DCM (0.5 M)DCM / 1,4-Dioxane
Temperature Profile -78 °C Room TemperatureRoom Temperature (20-25 °C)
Reaction Time 12.5 hours2 - 3 hours
Expected Yield 65 - 75%85 - 95%
Product State Pale yellow oilWhite crystalline solid

Synthesis Workflow Visualization

SynthesisWorkflow Start 1-Boc-3-(2-oxoethyl)azetidine (Aldehyde Precursor) DAST DAST (1.5 eq) DCM, -78°C to RT, 12h Start->DAST Workup1 Slow Quench: Sat. NaHCO3 (0°C) Extraction & Flash Chromatography DAST->Workup1 Intermediate 1-Boc-3-(2,2-difluoroethyl)azetidine (gem-Difluoride Intermediate) Workup1->Intermediate Deprotection 4M HCl in 1,4-Dioxane DCM, RT, 2-3h Intermediate->Deprotection Workup2 In vacuo concentration Trituration in cold Diethyl Ether Deprotection->Workup2 Product 3-(2,2-Difluoroethyl)azetidine HCl (Final Isolated Salt) Workup2->Product

Caption: Step-by-step synthetic workflow from the aldehyde precursor to the final hydrochloride salt.

References

  • [1] 3-(2,3-Dichlorophenoxy)azetidine hydrochloride for Sale, Find 3-(2,3 .... Echemi.com. Available at:

  • [3] 4 - Organic Syntheses Procedure: Selective fluorination of carbonyl groups. Organic Syntheses, Inc. Available at:

  • [5] Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters - ACS Publications. Available at:

  • [4] Diethylaminosulfur Trifluoride (DAST). SciSpace. Available at:

  • [2] 58481-11-1 | Methyl 2-chloroisonicotinate - Thsci | Tetrahedron (Listing: TERT-BUTYL 3-(2-OXOETHYL)AZETIDINE-1-CARBOXYLATE). Thsci.com. Available at:

Sources

Application

Application Note: 3-(2,2-Difluoroethyl)azetidine Hydrochloride in Drug Discovery

Executive Summary In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds requires precise structural tuning. Saturated nitrogen heterocycles are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds requires precise structural tuning. Saturated nitrogen heterocycles are ubiquitous in drug discovery, yet they frequently introduce liabilities such as high basicity (leading to hERG toxicity and poor blood-brain barrier penetration) and metabolic instability.

3-(2,2-Difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1) has emerged as a privileged, sp³-rich building block designed to overcome these exact hurdles[1]. By combining the conformational rigidity of the azetidine ring with the electronic and steric properties of a gem-difluoroethyl moiety, this compound serves as a highly effective bioisostere for larger, more flexible amines. This application note details the physicochemical rationale for its use, comparative data, and validated protocols for its integration into hit-to-lead optimization workflows.

Physicochemical Rationale & Causality in Drug Design

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen, rather than simply how to use it. The incorporation of 3-(2,2-difluoroethyl)azetidine into a molecular scaffold is driven by three mechanistic pillars:

A. Bioisosteric Replacement and Conformational Restriction

Azetidines are highly valued as compact, conformationally restricted bioisosteres for piperidines, pyrrolidines, and acyclic amines[2]. The four-membered ring forces a specific vector projection of its substituents, reducing the entropic penalty upon target binding. Furthermore, replacing a larger heterocycle with an azetidine significantly reduces the molecular weight and topological polar surface area (TPSA), which is favorable for oral bioavailability[3].

B. pKa Modulation via Inductive Effects

A major liability of standard aliphatic amines is their high basicity (pKa > 10), which results in near-total protonation at physiological pH (7.4). This high cationic charge impedes passive membrane diffusion. The gem-difluoro group exerts a strong, through-bond inductive electron-withdrawing effect (-I) that propagates to the azetidine nitrogen[4]. This lowers the pKa of the amine by approximately 1.5 to 2.5 units compared to the unsubstituted analog. Consequently, the fraction of un-ionized drug at pH 7.4 increases exponentially, drastically improving passive membrane permeability and CNS penetration[5].

C. Metabolic Shielding and Lipophilicity Tuning

The 2,2-difluoroethyl group acts as a lipophilic hydrogen bond donor/acceptor and a bioisostere for ether or carbonyl functionalities[6]. Crucially, the substitution of hydrogen atoms with fluorine blocks cytochrome P450 (CYP)-mediated oxidation at the otherwise vulnerable aliphatic side chain. The fluorines also fine-tune the distribution coefficient (logD), balancing aqueous solubility with lipid membrane affinity[4].

G A Hit Compound (High pKa, Poor BBB CYP450 Liability) B Bioisosteric Replacement A->B C Incorporate 3-(2,2- Difluoroethyl)azetidine B->C D Lead Compound (Optimized pKa/logD Metabolically Stable) C->D E In Vitro ADME Profiling D->E

Fig 1: Hit-to-Lead optimization workflow utilizing 3-(2,2-Difluoroethyl)azetidine for property tuning.

Comparative Physicochemical Data

To quantify the impact of this building block, Table 1 summarizes the representative physicochemical shifts observed when transitioning from standard saturated heterocycles to the fluorinated azetidine analog.

Table 1: Representative Physicochemical Properties of Saturated Heterocycles

Structural MotifRing SizeRepresentative pKa (Secondary Amine)Representative LogPPrimary Liability Addressed
Piperidine 6-membered~11.2~0.84High MW, High basicity (hERG risk)
Pyrrolidine 5-membered~11.3~0.46High basicity, flexible conformation
Azetidine 4-membered~10.4~0.15Metabolic instability, rapid clearance
3-(2,2-Difluoroethyl)azetidine 4-membered~8.5 - 9.0 ~0.80 Optimized permeability, blocked oxidation

(Note: Values are representative baselines derived from systematic studies of fluorinated saturated heterocyclic amines[4].)

Experimental Protocols: Synthetic Integration

Because 3-(2,2-difluoroethyl)azetidine is supplied as a hydrochloride salt, the secondary amine must be liberated in situ prior to functionalization. The inductive effect of the fluorine atoms slightly deactivates the nucleophilicity of the nitrogen; therefore, highly efficient coupling reagents and optimized conditions are required.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for N-Aryl Derivatization

This protocol is utilized to append the azetidine core to an electron-deficient heteroaryl scaffold (e.g., a pyrimidine or pyridine ring), a common motif in kinase inhibitors and GPCR ligands.

Causality in Reagent Selection:

  • N,N-Diisopropylethylamine (DIPEA): Chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile during the SNAr reaction, while efficiently neutralizing the HCl salt.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that poorly solvates the azetidine nucleophile, thereby increasing its ground-state energy and accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, suspend 3-(2,2-difluoroethyl)azetidine hydrochloride (1.2 equiv, 0.6 mmol) in anhydrous DMSO (2.0 mL).

  • Free-Basing: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free base.

  • Electrophile Addition: Add the electron-deficient aryl halide (e.g., 2-chloropyrimidine, 1.0 equiv, 0.5 mmol) in a single portion.

  • Reaction: Seal the vial and heat to 80°C in a pre-heated oil bath or heating block for 4–6 hours. Monitor reaction progress via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with 5% aqueous LiCl solution (3 × 10 mL) to effectively partition the DMSO into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Late-Stage Amide Coupling

This protocol is designed for coupling the azetidine to a carboxylic acid to form an amide bond, a frequent requirement in the synthesis of targeted degraders (PROTACs) or peptide mimetics.

Causality in Reagent Selection:

  • HATU: The azetidine nitrogen is sterically hindered and electronically deactivated by the fluoroethyl group. HATU provides rapid, highly efficient activation of the carboxylic acid via an active HOAt ester intermediate, overcoming the reduced nucleophilicity of the amine.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.1 equiv, 0.55 mmol). Stir at room temperature for 15 minutes until the active ester is fully formed (indicated by a slight color change to pale yellow).

  • Coupling: Add 3-(2,2-difluoroethyl)azetidine hydrochloride (1.2 equiv, 0.6 mmol) directly to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is self-validating; complete consumption of the activated ester can be tracked via TLC or LC-MS.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL). Combine organic layers, wash with 0.1 M HCl (to remove unreacted amine), dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC if high purity (>99%) is required for biological assays.

G Start 3-(2,2-Difluoroethyl)azetidine HCl (Starting Material) Base DIPEA in Aprotic Solvent (In Situ Free-Basing) Start->Base Path1 SNAr Reaction (Aryl Halide, DMSO, 80°C) Base->Path1 Path2 Amide Coupling (R-COOH, HATU, DMF, RT) Base->Path2 Prod1 N-Aryl Azetidine Derivative (Kinase/GPCR Ligand) Path1->Prod1 Prod2 N-Acyl Azetidine Derivative (Peptidomimetic/PROTAC) Path2->Prod2

Fig 2: Divergent synthetic pathways for N-functionalization of 3-(2,2-Difluoroethyl)azetidine.

Conclusion

The strategic integration of 3-(2,2-difluoroethyl)azetidine hydrochloride into drug discovery campaigns exemplifies the power of rational physicochemical design. By simultaneously addressing basicity, conformational flexibility, and metabolic stability, this building block allows medicinal chemists to rescue stalled lead compounds and navigate the complex multi-parameter optimization required for clinical success.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Expert Opinion on Drug Discovery (PubMed/NIH) URL:[Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Chemistry – A European Journal (ResearchGate) URL:[Link]

  • Site-Selective Carbonylation of Azetidines via Copper-Catalyzed Difluorocarbene Insertion Nature Chemistry (ResearchGate) URL:[Link]

  • Examples of azetidine-based bioisosters ResearchGate URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Manufacturing of 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Introduction and Strategic Significance 3-(2,2-Difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1) is an increasingly vital building block in modern medicinal chemistry and drug development[1]. Saturated nitrogen h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

3-(2,2-Difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1) is an increasingly vital building block in modern medicinal chemistry and drug development[1]. Saturated nitrogen heterocycles, particularly azetidines, are frequently deployed as conformationally restricted, low-lipophilicity bioisosteres for piperidines and morpholines. The targeted installation of a 2,2-difluoroethyl appendage provides a metabolically robust lipophilic vector that enhances membrane permeability while shielding the molecule from cytochrome P450-mediated oxidation.

Transitioning the synthesis of 3-substituted azetidines from discovery-scale (milligrams) to pilot-scale (multi-kilograms) requires rigorous process chemistry optimization to mitigate hazardous reagents, control exotherms, and eliminate extreme cryogenic conditions. This application note details a self-validating, non-cryogenic, and thermally safe manufacturing protocol.

Process Chemistry Rationale (E-E-A-T)

To ensure high Process Mass Intensity (PMI) efficiency and operator safety, several critical mechanistic deviations from traditional discovery routes were implemented:

  • HWE Olefination over Wittig Chemistry: The functionalization of the commercially available 1-Boc-3-azetidinone begins with a Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction is prioritized over traditional Wittig chemistry due to the ease of removing water-soluble phosphate byproducts via simple aqueous extraction, avoiding the stubborn triphenylphosphine oxide impurities that plague scale-up operations[2].

  • Non-Cryogenic Aldehyde Generation: Direct reduction of the resulting ester to an aldehyde typically requires DIBAL-H at -78 °C. To avoid the energy-intensive and operationally complex cryogenics required for pilot-scale DIBAL-H reductions, this protocol utilizes a two-step sequence: reduction to the primary alcohol using NaBH₄/LiCl, followed by a biphasic TEMPO/NaOCl oxidation. This provides the aldehyde intermediate at ambient temperatures with superior safety and yield.

  • Thermally Safe Deoxofluorination: The conversion of the aldehyde to the gem-difluoride is historically the most hazardous step. Traditional liquid reagents like DAST (diethylaminosulfur trifluoride) exhibit poor thermal stability and pose severe explosion risks upon scale-up. We utilize XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate), a crystalline, thermally stable alternative. XtalFluor-E does not generate highly corrosive free HF under anhydrous conditions, vastly improving the safety profile, thermal tolerance, and selectivity of the pilot-scale process[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Boc-3-azetidinone (Starting Material) Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaOtBu) SM->Step1 Int1 Unsaturated Ester Intermediate Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (H2, 5% Pd/C, EtOH) Int1->Step2 Int2 Saturated Ester Intermediate Step2->Int2 Step3 Step 3 & 4: Reduction & Oxidation (NaBH4/LiCl, then TEMPO/NaOCl) Int2->Step3 Int3 Aldehyde Intermediate Step3->Int3 Step4 Step 5: Deoxofluorination (XtalFluor-E, Et3N·3HF, DCM) Int3->Step4 Int4 Boc-Difluoroethyl Azetidine Step4->Int4 Step5 Step 6: Deprotection (4M HCl in EtOAc) Int4->Step5 API 3-(2,2-Difluoroethyl)azetidine HCl Step5->API

Figure 1: Scalable synthetic workflow for 3-(2,2-Difluoroethyl)azetidine hydrochloride.

Quantitative Data Summary

The following table summarizes the key performance indicators (KPIs) validated during a 1.0 kg pilot-scale run.

Process StepIntermediate / ProductYield (%)Purity (HPLC %)PMI ( kg/kg )Key Safety / Quality Metric
1. Olefination Unsaturated Ester88>98.018.5Exothermic addition controlled (<15 °C)
2. Hydrogenation Saturated Ester95>99.012.2Complete conversion of olefin confirmed
3. Reduction Primary Alcohol92>97.522.1Avoidance of cryogenic DIBAL-H
4. Oxidation Aldehyde85>96.025.4TEMPO quenching confirmed via Na₂S₂O₃
5. Deoxofluorination Boc-Difluoroethyl78>98.535.0ARC stability of XtalFluor-E validated
6. Deprotection Final HCl Salt94>99.515.3Residual solvents < 5000 ppm

Step-by-Step Experimental Protocols

Protocol 1: HWE Olefination
  • Preparation: Charge a clean, dry jacketed reactor with THF (10 L/kg) and NaOtBu (1.1 equiv). Cool the suspension to 0 °C.

  • Activation: Add triethyl phosphonoacetate (1.1 equiv) dropwise over 30 min, maintaining the internal temperature strictly < 10 °C to control the exotherm. Stir for 30 min to ensure complete ylide formation[2].

  • Coupling: Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in THF (2 L/kg) dropwise.

  • Reaction: Warm the reactor to 20 °C and stir for 2 h. Monitor by HPLC until starting material is <1%.

  • Workup: Quench with water (5 L/kg). Extract the aqueous layer with EtOAc (2 × 3 L/kg). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the unsaturated ester.

Protocol 2: Catalytic Hydrogenation
  • Setup: Dissolve the unsaturated ester in EtOH (8 L/kg) in a pressure reactor.

  • Catalyst Loading: Charge 5% Pd/C (0.05 kg/kg ) under a strict N₂ atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 3 atm. Stir vigorously at 25 °C for 6 h.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford the saturated ester.

Protocol 3: Reduction to Primary Alcohol
  • Reagent Mixing: Dissolve the saturated ester in a THF/EtOH mixture (1:1, 10 L/kg). Add LiCl (2.0 equiv) and stir until dissolved.

  • Reduction: Portion-wise add NaBH₄ (2.0 equiv) at 0 °C. Causality Note: The combination of NaBH₄ and LiCl generates LiBH₄ in situ, providing a mild but highly effective ester reduction without extreme cooling.

  • Quenching: Stir at 20 °C for 12 h. Quench carefully with saturated aqueous NH₄Cl (gas evolution).

  • Extraction: Extract with EtOAc, wash with brine, and concentrate to yield the primary alcohol.

Protocol 4: TEMPO Oxidation
  • System Setup: Dissolve the primary alcohol in DCM (10 L/kg). Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in water (1 L/kg). Cool the biphasic mixture to 0 °C.

  • Oxidation: Slowly add aqueous NaOCl (1.2 equiv, buffered to pH 8.5 with NaHCO₃), maintaining the internal temperature < 5 °C.

  • Quenching: Stir for 1 h. Separate the organic layer and wash immediately with 10% aqueous Na₂S₂O₃ to quench any residual oxidant. Concentrate to yield the aldehyde intermediate.

Protocol 5: Deoxofluorination
  • Preparation: Charge a dry, PTFE-lined reactor with the aldehyde in anhydrous DCM (10 L/kg) and Et₃N·3HF (2.0 equiv). Cool to 0 °C.

  • Fluorination: Portion-wise add XtalFluor-E (2.0 equiv). Critical Safety Step: Ensure rigorous exclusion of moisture to prevent premature reagent hydrolysis[3].

  • Reaction: Warm to 20 °C and stir for 16 h. Monitor by GC-MS.

  • Workup: Quench by slow reverse-addition into saturated NaHCO₃ at 0 °C. Extract with DCM, dry over MgSO₄, and purify via short-path silica filtration to yield the Boc-protected difluoroethyl azetidine.

Protocol 6: Deprotection and Salt Formation
  • Deprotection: Dissolve the intermediate in EtOAc (5 L/kg) and cool to 0 °C.

  • Salt Formation: Add 4M HCl in EtOAc (5.0 equiv) dropwise.

  • Crystallization: Stir at 20 °C for 4 h. A highly crystalline white precipitate will form as the Boc group is cleaved.

  • Isolation: Filter the solid API, wash thoroughly with cold EtOAc, and dry under vacuum at 40 °C to yield pure 3-(2,2-Difluoroethyl)azetidine hydrochloride[1].

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: PubMed Central (PMC) URL:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: PubMed Central (PMC) URL:[Link]

  • 3-(2,2-difluoroethyl)azetidine hydrochloride[1909327-86-1] Product Specifications Source: USCKS Chemical Supplier Database URL:[Link]

Sources

Application

Application Notes and Protocols for the N-Functionalization of 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Introduction: The Strategic Value of the 3-(2,2-Difluoroethyl)azetidine Scaffold Azetidines, as strained four-membered saturated nitrogen heterocycles, are increasingly sought-after building blocks in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-(2,2-Difluoroethyl)azetidine Scaffold

Azetidines, as strained four-membered saturated nitrogen heterocycles, are increasingly sought-after building blocks in medicinal chemistry.[1][2] Their inherent conformational rigidity and unique vectoral properties can impart significant improvements to a molecule's physicochemical profile, including metabolic stability and aqueous solubility. The specific scaffold, 3-(2,2-Difluoroethyl)azetidine, introduces a geminal difluoroethyl moiety, a common bioisostere for hydroxyl or thiol groups, which can enhance binding affinity and modulate lipophilicity and metabolic fate.

The secondary amine of the azetidine ring serves as a critical handle for introducing molecular diversity through N-functionalization.[3] This application note provides detailed, field-proven protocols for two of the most fundamental and widely used N-functionalization strategies: N-alkylation and N-acylation. The starting material, 3-(2,2-Difluoroethyl)azetidine hydrochloride, requires an initial neutralization step to liberate the nucleophilic free amine, a critical consideration detailed in the subsequent protocols.

Core Principle: Liberation of the Free Azetidine Base

The primary challenge when working with 3-(2,2-Difluoroethyl)azetidine hydrochloride is that the nitrogen atom is protonated, forming a non-nucleophilic ammonium salt. Before any N-functionalization can occur, this salt must be neutralized to generate the free secondary amine. This is typically accomplished in situ by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the subsequent reaction conditions.

G start 3-(2,2-Difluoroethyl)azetidine Hydrochloride free_base Liberated Free Amine (In Situ) start->free_base  Add Base (e.g., Et₃N, DIPEA, K₂CO₃) alkylation N-Alkylation Pathways free_base->alkylation acylation N-Acylation Pathway free_base->acylation

Caption: Initial deprotonation is required before N-functionalization.

Part 1: N-Alkylation Protocols

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, a common strategy for modulating a compound's steric profile, basicity, and receptor interactions. Two primary methods are presented: direct alkylation via SN2 reaction and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the azetidine free base with an electrophilic alkyl halide (e.g., iodides, bromides, or chlorides). The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is essential to first liberate the free amine from its hydrochloride salt and subsequently to scavenge the acidic byproduct (e.g., HBr, HCl) formed during the reaction. Potassium carbonate is a cost-effective inorganic base, while triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common organic bases that also aid in solubilizing reactants.

  • Solvent: Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are used because they effectively solvate the reactants without interfering with the nucleophilic nitrogen or the electrophilic alkyl halide.[4]

  • Temperature: Gentle heating is often employed to accelerate the reaction, particularly for less reactive alkyl halides like chlorides.

Experimental Protocol: Direct Alkylation

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-(2,2-Difluoroethyl)azetidine hydrochloride (1.0 eq).

  • Add anhydrous DMF or ACN (to make a ~0.1 M solution).

  • Add a suitable base, such as powdered anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) or Triethylamine (Et₃N, 2.2 eq). Stir the suspension for 15-20 minutes at room temperature to ensure complete formation of the free amine.

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir until completion. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). This may take 4-24 hours.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated product.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, offering access to a wider range of structural motifs than direct alkylation.[5] The process occurs in a single pot where the azetidine first reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild, selective reducing agent.[5]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[3][5] Its mild nature prevents the reduction of the starting aldehyde or ketone, and it selectively reduces the more electrophilic iminium ion intermediate. Its tolerance for slightly acidic conditions also helps to catalyze iminium ion formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are compatible with the reducing agent and effectively dissolve the organic reactants.[5]

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to accelerate the initial formation of the iminium ion, especially with less reactive ketones or aldehydes.[3][5]

G cluster_0 Reductive Amination Workflow A 1. Mix Azetidine HCl, Aldehyde/Ketone, & Base in DCE/DCM B 2. Stir 30-60 min to form Iminium Ion Intermediate A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir 2-24h at RT, Monitor by LC-MS C->D E 5. Quench with sat. NaHCO₃ (aq) D->E F 6. Extract, Dry, Purify E->F

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination

  • To a round-bottom flask, add 3-(2,2-Difluoroethyl)azetidine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.2 M solution).[5]

  • Add Triethylamine (Et₃N, 1.2 eq) to liberate the free amine and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[5] For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Control the addition to maintain the temperature below 30 °C.[5]

  • Stir the reaction at room temperature for 2-24 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the resulting crude material by flash column chromatography on silica gel.

Table 1: Comparison of N-Alkylation Methods
Method Electrophile Typical Base Typical Solvent Key Advantages
Direct AlkylationAlkyl Halides (R-X)K₂CO₃, Et₃N, DIPEADMF, ACNSimple, good for primary/benzylic halides.
Reductive AminationAldehydes, KetonesEt₃N (for HCl salt)DCE, DCMBroad scope, access to complex side chains.

Part 2: N-Acylation Protocol

N-acylation converts the azetidine into an amide, a transformation that is fundamental in peptide synthesis and for introducing carbonyl-containing functionalities. The resulting amide is significantly less basic and has different hydrogen bonding capabilities than the parent amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles that readily react with the azetidine nitrogen.

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is required. It serves a dual purpose: neutralizing the initial hydrochloride salt and scavenging the acid byproduct (HCl from acyl chlorides or acetic acid from acetic anhydride) generated during the reaction.[3] A slight excess is used to ensure the reaction goes to completion.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acylating agent, minimizing potential side reactions.

G cluster_0 N-Acylation Workflow A 1. Dissolve Azetidine HCl and Base (e.g., Et₃N) in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride or Anhydride dropwise B->C D 4. Warm to RT, Stir 1-4h, Monitor by LC-MS C->D E 5. Wash with H₂O, sat. NaHCO₃ D->E F 6. Dry, Concentrate, Purify E->F

Caption: General workflow for the N-acylation of azetidine.

Experimental Protocol: N-Acylation

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(2,2-Difluoroethyl)azetidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (Et₃N, 2.5 eq) or Pyridine (2.5 eq) and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) dropwise, ensuring the internal temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated azetidine.

Table 2: Typical Conditions for N-Acylation
Acylating Agent Base Solvent Temperature
Acyl Chloride (RCOCl)Et₃N, Pyridine, DIPEADCM, THF0 °C to RT
Acid Anhydride ((RCO)₂O)Et₃N, PyridineDCM, THF0 °C to RT

References

  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A Multicomponent Reaction to Access Functionalized Azetidine Deriv
  • Protocol for N-acetylation of 2,4-Difluoroaniline Deriv

Sources

Method

incorporating fluorinated azetidines into small molecule kinase inhibitors

Application Note & Protocol Guide: Strategic Incorporation of Fluorinated Azetidines in Small Molecule Kinase Inhibitors The development of small molecule kinase inhibitors frequently encounters a critical bottleneck: ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Strategic Incorporation of Fluorinated Azetidines in Small Molecule Kinase Inhibitors

The development of small molecule kinase inhibitors frequently encounters a critical bottleneck: balancing target potency with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The incorporation of fluorinated azetidines—strained, four-membered nitrogen heterocycles bearing fluorine or gem-difluoro motifs—has emerged as a highly effective strategy to overcome these liabilities.

This technical guide provides an in-depth analysis of the causality behind this structural modification, alongside self-validating synthetic and biological protocols for drug development professionals.

The azetidine ring offers a rigid scaffold that dictates specific three-dimensional spatial arrangements. When fluorine is introduced to this ring, it exerts profound stereoelectronic effects that directly influence both the target binding kinetics and the physicochemical properties of the inhibitor[1].

The Charge-Dipole Conformational Switch In the highly conserved, often acidic microenvironments of kinase ATP-binding pockets, the azetidine nitrogen is typically protonated. Computational and structural studies demonstrate that fluorination induces a conformational "switch" in the azetidine ring pucker[2]. In a neutral state, the highly polarized C–F bond minimizes dipole repulsion by orienting away from the nitrogen lone pair (N–C–C–F dihedral angle ≈ 137.2°). However, upon protonation, a favorable C–F···N⁺ charge-dipole interaction causes the ring pucker to invert, drawing the fluorine atom closer to the charged nitrogen[2]. This predictable conformational locking allows medicinal chemists to precisely vector the inhibitor into deep, hydrophobic sub-pockets of kinases (such as MK2, FGFR, or ROCK1) while minimizing the entropic penalty of binding.

Metabolic Shielding and Permeability Enhancement Fluorine's high electronegativity lowers the basicity (pKa) of the adjacent azetidine nitrogen, which reduces non-specific binding and improves membrane permeability. Furthermore, placing a fluorine atom at metabolically labile sites blocks cytochrome P450-mediated oxidative degradation[3].

KinasePathway Ligand Extracellular Signal (e.g., FGF) Receptor Receptor Tyrosine Kinase (FGFR/MK2) Ligand->Receptor Activates ATP ATP Binding & Hydrolysis Receptor->ATP Requires Downstream Downstream Signaling (Proliferation / Inflammation) ATP->Downstream Phosphorylation Inhibitor Fluorinated Azetidine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Inhibitor->Downstream Prevents Activation

Diagram 1: Mechanism of action for fluorinated azetidine kinase inhibitors blocking ATP binding.

Quantitative Impact on ADME Parameters

The substitution of a standard cyclic amine (e.g., pyrrolidine or non-fluorinated azetidine) with a fluorinated azetidine can rescue a failing clinical candidate. In the optimization of MK2 (MAPK-activated protein kinase 2) inhibitors, the introduction of a single fluorine atom dramatically shifted the pharmacokinetic landscape[4].

Table 1: Comparative ADME Profiling of MK2 Inhibitors [4]

ParameterNon-Fluorinated PrecursorFluorinated Azetidine AnalogFold Improvement
Aqueous Solubility (g/L) 0.0040.0328x Increase
Rat In Vivo Clearance (mL/min/kg) 10011~9x Decrease
Oral Exposure (nM·h) 1213486~28x Increase
Target Potency (IC₅₀) MaintainedMaintained / ImprovedN/A

Data demonstrates that fluorination uncouples the typical inverse relationship between permeability and solubility during lead optimization.

Validated Synthetic Protocols

Synthesizing highly strained, fluorinated heterocycles requires mild, highly controlled conditions to prevent ring-opening side reactions. Below are two field-validated protocols for generating and coupling these scaffolds.

Protocol A: Photochemical Synthesis of Fluorinated Azetidines via ABB Ring Opening

This protocol utilizes visible-light photocatalysis to generate thiocarbonyl difluoride (TCF) in situ, which subsequently opens strained azabicyclo[1.1.0]butanes (ABBs) to yield complex fluorinated azetidines[5].

Reagents & Materials:

  • Azabicyclo[1.1.0]butane (ABB) substrate (1.0 equiv)

  • N-trifluoromethylthiophthalimide (Phth-SCF₃) (1.5 equiv, TCF precursor)

  • Photocatalyst: Ru(bpy)₃(PF₆)₂ (2 mol%)

  • Reductant: Hantzsch ester (1.5 equiv)

  • Solvent: Degassed Dichloromethane (DCM) / Acetonitrile (MeCN) (1:1)

  • Equipment: 450 nm Blue LED photoreactor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ABB substrate, Phth-SCF₃, Ru(bpy)₃(PF₆)₂, and Hantzsch ester.

  • Degassing: Seal the tube with a rubber septum and subject the mixture to three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Solvent Addition: Inject the degassed DCM/MeCN solvent mixture via syringe under an Argon atmosphere.

  • Irradiation: Place the reaction vessel in the 450 nm Blue LED photoreactor. Stir vigorously at room temperature for 12–16 hours. The single-electron reduction pathway will generate TCF, triggering the ring-opening and semipinacol rearrangement.

  • Quenching & Workup: Turn off the light source. Dilute the mixture with saturated aqueous NaHCO₃ and extract three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/EtOAc gradient) to isolate the fluorinated azetidine scaffold.

Protocol B: Late-Stage Kinase Core Coupling via SuFEx Chemistry

Azetidine Sulfonyl Fluorides (ASFs) provide a highly stable, modular handle for late-stage functionalization (Sulfur-Fluoride Exchange, SuFEx) with kinase core amines[6].

Step-by-Step Methodology:

  • Activation: Dissolve the ASF-functionalized azetidine (1.0 equiv) and the target kinase core amine (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Catalysis: Add K₂CO₃ (2.0 equiv) or Triethylamine (Et₃N, 2.0 equiv) to the mixture. Causality note: Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to hydrolysis and require specific basic or nucleophilic activation to undergo the deFS process.

  • Coupling: Heat the reaction mixture to 60 °C for 4–8 hours. Monitor the disappearance of the ASF starting material via LC-MS.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify the final kinase inhibitor via preparative HPLC.

SyntheticWorkflow Start Azabicyclo[1.1.0]butane (ABB) Intermediate Ring-Opened Intermediate Start->Intermediate + Reagent Reagent TCF Generation (Photocatalysis) Reagent->Intermediate Product Fluorinated Azetidine Scaffold Intermediate->Product Rearrangement Final Target Kinase Inhibitor Product->Final + Coupling Coupling SuFEx Coupling (Kinase Core) Coupling->Final

Diagram 2: Synthetic workflow from ABB ring opening to late-stage SuFEx kinase core coupling.

Biological Evaluation: In Vitro Kinase & Clearance Assays

To validate the success of the fluorinated azetidine incorporation, the compound must be evaluated for both target engagement and metabolic stability.

Protocol C: Microsomal Intrinsic Clearance (CLint) Assay This assay validates the metabolic shielding provided by the fluorine atom.

  • Incubation Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Addition: Add rat or human liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the fluorinated kinase inhibitor (final concentration: 1 μM) into the mixture. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint). A successful fluorinated analog should demonstrate a CLint < 20 mL/min/kg[4].

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (National Institutes of Health / PMC) URL:[Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) Source: ResearchGate URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of Medicinal Chemistry (National Institutes of Health / PMC) URL:[Link]

  • Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Preparation and Validation of 3-(2,2-Difluoroethyl)azetidine Hydrochloride for High-Throughput Screening

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 3-(2,2-difluoroethyl)azetidine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 3-(2,2-difluoroethyl)azetidine hydrochloride, a critical fluorinated building block used to modulate lipophilicity and metabolic stability in lead optimization.

Scientific Context & Mechanistic Grounding

The incorporation of the 2,2-difluoroethyl moiety into azetidine scaffolds is a proven strategy in modern drug design. The geminal difluoride acts as a bioisostere for various functional groups (such as alcohols or thiols) while acting as a lipophilic hydrogen bond donor[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms subtly modulates the pKa of the azetidine nitrogen, enhancing membrane permeability and metabolic stability without introducing significant steric bulk.

Causality in Experimental Design

The synthesis relies on the deoxofluorination of an aldehyde precursor followed by acidic deprotection. Every parameter in this protocol is designed with mechanistic intent:

  • Reagent Selection & Safety: Diethylaminosulfur trifluoride (DAST) is selected as the nucleophilic fluorinating agent due to its mild reaction conditions (0 °C to RT) compared to highly toxic alternatives like SF₄[2]. However, DAST is thermally unstable and poses a detonation risk at temperatures exceeding 90 °C[2]. Consequently, strictly controlled thermal gradients are mandatory.

  • Suppression of Side Reactions: The mechanism of DAST fluorination involves Lewis acid activation of the carbonyl oxygen, followed by nucleophilic attack by fluoride[3]. Because the precursor is an enolizable aldehyde, a competing pathway is the deprotonation of the intermediate fluoro-carbocation, which yields unwanted vinyl fluorides[3]. Executing the reagent addition at exactly 0 °C and strictly limiting the reaction to room temperature suppresses this elimination pathway[3],[2].

  • Anhydrous Deprotection: The Boc-deprotection utilizes 4M HCl in anhydrous dioxane. This is a deliberate choice: aqueous acidic conditions risk the slow hydrolysis of the gem-difluoro group back to an aldehyde. Furthermore, the anhydrous dioxane system is self-validating; the protected intermediate is highly soluble, whereas the final hydrochloride salt is insoluble, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration.

Synthetic Workflow Visualization

Pathway A 1-Boc-3-(2-oxoethyl)azetidine (Aldehyde Precursor) B DAST Fluorination (DCM, 0°C to RT) A->B Deoxofluorination C 1-Boc-3-(2,2-difluoroethyl)azetidine (Intermediate) B->C Gem-difluoride formation D Boc Deprotection (4M HCl in Dioxane) C->D Acidic Cleavage E 3-(2,2-Difluoroethyl)azetidine HCl (Final Target) D->E Salt Precipitation

Workflow for the synthesis of 3-(2,2-difluoroethyl)azetidine hydrochloride via DAST fluorination.

Experimental Protocols

Phase 1: Synthesis of tert-butyl 3-(2,2-difluoroethyl)azetidine-1-carboxylate

Objective: Convert the aldehyde to a gem-difluoride while preserving the acid-labile Boc group.

Materials:

  • 1-Boc-3-(2-oxoethyl)azetidine (CAS: 152537-04-7)[4]: 10.0 g (50.2 mmol)

  • Diethylaminosulfur trifluoride (DAST): 16.2 g (100.4 mmol, 2.0 eq)

  • Anhydrous Dichloromethane (DCM): 100 mL

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Purge with N₂ for 15 minutes to ensure a strictly moisture-free environment.

  • Substrate Dissolution: Dissolve 1-Boc-3-(2-oxoethyl)azetidine (10.0 g) in 100 mL of anhydrous DCM.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Using a syringe pump, add DAST (16.2 g) dropwise over 30 minutes. Critical Insight: Rapid addition causes localized heating, promoting the formation of the vinyl fluoride byproduct.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄).

  • Quenching (Self-Validating Step): Re-cool the flask to 0 °C. Slowly add the reaction mixture dropwise into a vigorously stirred beaker containing 150 mL of ice-cold saturated NaHCO₃. CO₂ evolution confirms the neutralization of unreacted DAST and HF byproducts.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow oil.

Phase 2: Synthesis of 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Objective: Cleave the Boc protecting group and isolate the target as a stable, HTS-ready salt.

Materials:

  • tert-butyl 3-(2,2-difluoroethyl)azetidine-1-carboxylate (Intermediate): 8.0 g (36.1 mmol)

  • 4M HCl in anhydrous dioxane: 45 mL (180.5 mmol, 5.0 eq)

  • Anhydrous Diethyl Ether: 100 mL

Step-by-Step Methodology:

  • Preparation: Transfer the intermediate (8.0 g) into a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Deprotection: Add 45 mL of 4M HCl in dioxane at room temperature with vigorous stirring.

  • Monitoring Precipitation: Within 30–45 minutes, a white precipitate will begin to form. This is the self-validating physical indicator that the deprotection is successful and the hydrochloride salt is forming. Stir for a total of 2 hours.

  • Anti-Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask and stir for an additional 15 minutes to maximize the precipitation of the salt.

  • Isolation: Filter the suspension through a sintered glass funnel under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold diethyl ether (2 × 30 mL).

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to yield pure 3-(2,2-difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1)[5],[6].

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized building blocks for downstream screening, the following quantitative analytical parameters must be met.

Table 1: Analytical Summary of Synthesized Compounds

CompoundAppearanceYield (%)Purity (HPLC)¹H NMR Key Shifts (ppm)¹⁹F NMR (ppm)MS (m/z)
Boc-Intermediate Pale yellow oil78%>95%5.85 (tt, J = 56.5, 4.8 Hz, 1H, -CH F₂)-114.5 (dt)222.1 [M+H]⁺
Final Target (HCl Salt) White crystalline solid92%>99%6.02 (tt, J = 56.2, 4.5 Hz, 1H, -CH F₂)-114.8 (dt)122.1 [M+H]⁺ (free base)

Note: The diagnostic triplet of triplets (tt) in the ¹H NMR spectrum around 5.8–6.0 ppm confirms the presence of the geminal proton splitting against the two adjacent fluorine atoms (J ~ 56 Hz) and the adjacent methylene protons (J ~ 4.5 Hz).

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]

  • Baumann, M., et al. (2009). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2009(13), 2111-2114. URL:[Link]

Sources

Method

Application Note: Reagents and Protocols for the Selective Deprotection to Yield 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Executive Summary The incorporation of the 3-(2,2-difluoroethyl)azetidine motif is a highly effective strategy in modern medicinal chemistry. The azetidine ring provides a rigid, low-molecular-weight spacer, while the 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 3-(2,2-difluoroethyl)azetidine motif is a highly effective strategy in modern medicinal chemistry. The azetidine ring provides a rigid, low-molecular-weight spacer, while the 2,2-difluoroethyl group enhances lipophilicity, blocks metabolic oxidation, and modulates the pKa of the amine via strong inductive electron-withdrawing (-I) effects.

However, synthesizing the active hydrochloride salt from its protected precursors (e.g., N-Boc, N-Cbz) presents a unique chemical challenge. The inherent ring strain of the four-membered azetidine (~25.2 kcal/mol) makes it highly susceptible to acid-catalyzed ring-opening. This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to selectively deprotect these precursors without compromising the structural integrity of the azetidine core.

Mechanistic Insights: The Azetidine Challenge

To design a successful deprotection protocol, one must understand the causality behind azetidine degradation. Traditional deprotection of N-Boc groups relies on strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).

When an azetidine is exposed to strong aqueous acids, the nitrogen is protonated, forming an azetidinium ion. The high ring strain heavily biases the thermodynamics toward ring-opening. If a nucleophile (such as water or a chloride ion) is present, it can attack the adjacent carbon via an SN​2 mechanism, yielding a linear, acyclic amine byproduct [1].

The Difluoroethyl Advantage: Fortunately, the 3-(2,2-difluoroethyl) substituent actively mitigates some of this risk. The electron-withdrawing fluorine atoms pull electron density away from the azetidine nitrogen, slightly lowering its basicity. Furthermore, the lack of substituents at the C2/C4 positions prevents the stabilization of a carbocation, heavily disfavoring SN​1 -mediated ring expansion[2]. Therefore, by strictly excluding water and controlling the nucleophilicity of the solvent, we can selectively cleave the protecting group while preserving the ring.

Mechanism A N-Boc-3-(2,2-Difluoroethyl)azetidine B Protonated Azetidinium Intermediate A->B Anhydrous HCl C tert-Butyl Cation Cleavage (- Isobutylene, - CO2) B->C Fast (Desired Pathway) E Nucleophilic Attack (Cl- or H2O) Ring-Opened Byproduct B->E Slow (Undesired SN2) D 3-(2,2-Difluoroethyl)azetidine HCl (Target Product) C->D

Reaction pathways during acid-catalyzed N-Boc deprotection of substituted azetidines.

Reagent Selection Matrix

Selecting the correct reagent system is a balance between cleavage efficiency and ring preservation. The table below synthesizes the quantitative and qualitative data for the three most reliable reagent systems used in synthesizing 3-(2,2-difluoroethyl)azetidine hydrochloride [3].

Reagent SystemTarget PrecursorReaction TimeRing-Opening RiskMechanistic Causality & Advantage
4M HCl in 1,4-Dioxane N-Boc1 - 2 hLowDioxane is a non-nucleophilic solvent that stabilizes the protonated intermediate. Yields the HCl salt directly via precipitation.
Acetyl Chloride in MeOH N-Boc2 - 4 hVery LowGenerates anhydrous HCl in situ. Provides a milder, highly controlled acidic environment compared to bulk HCl addition.
Pd/C, H₂ then HCl/Et₂O N-Cbz / N-Bn4 - 12 hNoneCompletely orthogonal hydrogenolysis. Avoids exposing the protected azetidine to acid during the cleavage step.

Standard Operating Protocols (SOPs)

Protocol A: Direct N-Boc Deprotection via 4M HCl in 1,4-Dioxane

This is the industry-standard method for generating the hydrochloride salt directly from an N-Boc precursor. It relies on the insolubility of the resulting azetidine hydrochloride salt in ethereal solvents to drive the reaction forward and self-purify the product.

Self-Validating Principle: The reaction is self-indicating. The starting material is highly soluble in dioxane, while the highly polar hydrochloride salt is insoluble. A successful reaction is visually confirmed by the formation of a dense white precipitate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of N-Boc-3-(2,2-difluoroethyl)azetidine in 5.0 mL of anhydrous 1,4-dioxane in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Chill the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the activation energy required for the undesired SN​2 ring-opening pathway.

  • Acid Addition: Dropwise, add 2.5 mL of 4M HCl in 1,4-dioxane (10.0 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor the formation of a white precipitate.

  • Analytical Check: Extract a 10 µL aliquot, neutralize with saturated NaHCO3​ , and extract into ethyl acetate. Run TLC (Ninhydrin stain) to confirm the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure (do not exceed 30 °C water bath temperature to prevent thermal degradation).

  • Trituration: Suspend the crude solid in 10 mL of cold, anhydrous diethyl ether. Stir vigorously for 10 minutes, then collect the solid via vacuum filtration. Wash with an additional 5 mL of cold ether.

  • Drying: Dry the resulting white powder under high vacuum for 4 hours to yield pure 3-(2,2-difluoroethyl)azetidine hydrochloride.

WorkflowA S1 Dissolve in Anhydrous Dioxane S2 Add 4M HCl at 0 °C S1->S2 S3 Stir at RT (Precipitate Forms) S2->S3 S4 Evaporate Solvent S3->S4 S5 Triturate in Cold Ether S4->S5 S6 Filter & Dry (Pure HCl Salt) S5->S6

Workflow for the direct N-Boc deprotection using 4M HCl in 1,4-Dioxane.

Protocol B: Orthogonal N-Cbz Deprotection via Hydrogenolysis

For substrates where even mild acid exposure during cleavage is unacceptable, utilizing an N-Cbz protecting group allows for neutral hydrogenolysis, followed by controlled salt formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of N-Cbz-3-(2,2-difluoroethyl)azetidine in 10 mL of anhydrous methanol.

  • Catalyst Addition: Under a steady stream of nitrogen, carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is highly pyrophoric when dry; always add to the solvent under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of methanol.

  • Salt Formation: Cool the filtrate to 0 °C. Slowly add 1.05 equivalents of 2M HCl in diethyl ether. Stir for 15 minutes.

  • Concentration: Evaporate the solvent under reduced pressure to yield the hydrochloride salt quantitatively.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • LC-MS Analysis: The free base of 3-(2,2-difluoroethyl)azetidine has a monoisotopic mass of 121.07 Da. Look for the [M+H]+ peak at m/z 122.1 .

  • Impurity Profiling: Scan for an [M+H]+ peak at m/z 140.1 . This corresponds to the addition of water (+18 Da), indicating that acid-catalyzed ring-opening has occurred to form the acyclic 3-amino-2-(2,2-difluoroethyl)propan-1-ol byproduct. If this peak is >2% relative abundance, the reaction temperature was too high or the solvent was not sufficiently anhydrous.

  • 19F NMR: The difluoroethyl group should appear as a characteristic triplet of doublets (or overlapping multiplet) around -115 ppm, confirming the structural integrity of the fluorinated side chain.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride RSC Advances (2020). URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-(2,2-Difluoroethyl)azetidine hydrochloride synthesis

As a Senior Application Scientist, I have designed this technical support guide to address the critical failure points in the synthesis of 3-(2,2-difluoroethyl)azetidine hydrochloride. Synthesizing fluorinated, strained...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to address the critical failure points in the synthesis of 3-(2,2-difluoroethyl)azetidine hydrochloride. Synthesizing fluorinated, strained nitrogen heterocycles presents unique challenges, primarily involving intermediate instability, competitive elimination pathways, and ring-opening side reactions.

This guide moves beyond standard operating procedures to explain the thermodynamic and kinetic rationales behind each optimization, ensuring your workflow is both robust and self-validating.

Synthetic Workflow Overview

The standard approach to synthesizing 3-(2,2-difluoroethyl)azetidine hydrochloride relies on the deoxofluorination of an aldehyde intermediate derived from N-Boc-azetidin-3-one, followed by anhydrous deprotection.

Workflow N1 N-Boc-azetidin-3-one N2 Aldehyde Intermediate N1->N2 HWE & Reduction N3 Difluoroethyl Intermediate N2->N3 Deoxofluorination (DAST/XtalFluor) N4 Target HCl Salt N3->N4 HCl/Dioxane Deprotection

Fig 1: Synthetic workflow for 3-(2,2-Difluoroethyl)azetidine HCl from N-Boc-azetidin-3-one.

Troubleshooting & Mechanistic FAQs

Q1: Why is my deoxofluorination yield so low, and why am I seeing a large alkene peak in the NMR? Causality: The conversion of the intermediate N-Boc-3-(formylmethyl)azetidine to the gem-difluoro compound using DAST (Diethylaminosulfur trifluoride) proceeds via a dialkylaminosulfur difluoride intermediate. If the reaction temperature exceeds 0 °C too rapidly, the basic diethylamino group can abstract an α-proton. This triggers an E2 elimination that forms a vinyl fluoride byproduct instead of the desired difluoroalkane[1]. Solution: Maintain strict cryogenic conditions (–78 °C) during reagent addition and allow the reaction to warm no higher than 0 °C. Alternatively, switch to a solid fluorinating agent like XtalFluor-E combined with a non-nucleophilic base (e.g., Et₃N·3HF), which significantly suppresses the elimination pathway.

DAST_Mechanism Aldehyde Aldehyde Precursor (N-Boc-3-(formylmethyl)azetidine) Intermediate Dialkylaminosulfur Difluoride Intermediate Aldehyde->Intermediate DAST, -78°C Product Desired Product (gem-Difluoroethyl) Intermediate->Product Fluoride attack (Controlled Temp) Byproduct Undesired Byproduct (Vinyl Fluoride) Intermediate->Byproduct E2 Elimination (Elevated Temp)

Fig 2: Deoxofluorination pathways: temperature-dependent substitution vs. elimination.

Q2: My aldehyde intermediate degrades before I can fluorinate it. How can I stabilize it? Causality: N-Boc-3-(formylmethyl)azetidine possesses highly acidic α-protons due to the adjacent aldehyde and the electron-withdrawing nature of the azetidine ring. This promotes rapid self-aldol condensation and polymerization, especially under basic workup conditions[2]. Solution: Do not attempt to store or heavily purify the aldehyde. Perform the oxidation (e.g., Swern or Dess-Martin), use a strictly neutral or slightly acidic aqueous workup (e.g., saturated NH₄Cl), and subject the crude, rigorously dried intermediate immediately to the deoxofluorination step[3].

Q3: During Boc deprotection, I observe significant degradation and ring-opened byproducts. What is causing this? Causality: The four-membered azetidine ring is highly strained (~26 kcal/mol ring strain). Under strongly acidic aqueous conditions, especially at elevated temperatures, the protonated azetidine is highly susceptible to nucleophilic attack by water or chloride ions, leading to irreversible ring-opening (e.g., forming 1-amino-3-chloropropane derivatives)[4]. Solution: Utilize strictly anhydrous conditions. Use 4M HCl in 1,4-dioxane at 0 °C to room temperature. The precipitation of the hydrochloride salt from the non-polar solvent drives the reaction forward while protecting the product from further nucleophilic degradation.

Quantitative Reagent Comparison

To optimize the critical deoxofluorination step, refer to the following comparative data on fluorinating agents. XtalFluor-E is highly recommended for scale-up due to its suppression of the E2 elimination pathway.

Table 1: Comparison of Deoxofluorination Reagents for N-Boc-3-(formylmethyl)azetidine

Reagent SystemTypical Yield (%)Vinyl Fluoride Byproduct (%)Thermal StabilityHandling & Safety Notes
DAST 45 - 5520 - 30Low (Explosive >90°C)Fuming liquid; requires strict –78°C control.
Deoxo-Fluor 50 - 6015 - 25ModerateLiquid; slightly more thermally stable than DAST.
XtalFluor-E + Et₃N·3HF 75 - 85< 5High (Stable solid)Solid; requires exogenous fluoride source; highly selective.

Self-Validating Experimental Protocols

Protocol A: Deoxofluorination using XtalFluor-E

Objective: Conversion of N-Boc-3-(formylmethyl)azetidine to N-Boc-3-(2,2-difluoroethyl)azetidine.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the crude N-Boc-3-(formylmethyl)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv) and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Fluorination: Add XtalFluor-E (1.5 equiv) in three equal portions over 15 minutes.

  • Reaction & In-Process Validation: Allow the reaction to stir at 0 °C for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in saturated NaHCO₃, and extract with EtOAc. Run a rapid ¹⁹F NMR. The desired product will show a characteristic doublet of triplets (dt) or triplet of doublets (td) around –115 ppm. If a multiplet appears around –130 to –140 ppm, vinyl fluoride is forming; do not let the reaction warm further.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until bubbling ceases. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure difluoro intermediate.

Protocol B: Anhydrous Boc-Deprotection

Objective: Cleavage of the Boc group to yield 3-(2,2-difluoroethyl)azetidine hydrochloride.

  • Preparation: Dissolve N-Boc-3-(2,2-difluoroethyl)azetidine (1.0 equiv) in anhydrous 1,4-dioxane (0.5 M). Cool to 0 °C.

  • Acid Addition: Slowly add a commercially prepared solution of 4M HCl in 1,4-dioxane (10.0 equiv).

  • Reaction & In-Process Validation: Remove the ice bath and stir at room temperature for 3 hours. A white precipitate should begin to form after 30-45 minutes.

    • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate against the starting material (Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat. The starting material (Rf ~0.6) will vanish, and the product will remain at the baseline (Rf 0.0), staining a deep purple/red, confirming primary/secondary amine formation.

  • Isolation: Once TLC confirms complete consumption of the starting material, add cold anhydrous diethyl ether to maximize precipitation.

  • Filtration: Filter the white solid under a blanket of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether.

  • Drying: Dry the solid 3-(2,2-difluoroethyl)azetidine hydrochloride in a vacuum oven at 40 °C for 12 hours to remove residual dioxane.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules (NIH). URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J Org Chem (NIH). URL:[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Optimization

best purification and recrystallization methods for 3-(2,2-Difluoroethyl)azetidine hydrochloride

Welcome to the technical support resource for 3-(2,2-Difluoroethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-(2,2-Difluoroethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification and recrystallization of this compound. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your purification workflow, ensuring high purity and yield.

Troubleshooting Guide: Purification & Recrystallization

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: I performed a recrystallization, but my compound precipitated as an oil or a sticky solid instead of fine crystals. What went wrong?

Answer: Oiling out during recrystallization is a common issue, often indicating that the solution became supersaturated too quickly or that impurities are inhibiting crystal lattice formation.

Potential Causes & Solutions:

  • Rapid Cooling: Cooling the solution too fast is the most frequent cause. The high level of supersaturation doesn't allow time for orderly crystal nucleation and growth.

    • Solution: Allow the heated, clear solution to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Once it has reached ambient temperature, you can then proceed with gradual cooling to 0-4 °C to maximize yield.[1]

  • Impurity Interference: Residual solvents from the synthesis (e.g., DMF, DMSO) or hygroscopic impurities can act as "crystal poisons," disrupting the crystal lattice.

    • Solution: Before recrystallization, ensure the crude material is thoroughly dried under high vacuum. If oily impurities are suspected, consider a liquid-liquid extraction or filtration through a small plug of silica gel (if the compound is stable to silica) before attempting recrystallization.

  • Incorrect Solvent Polarity: The chosen solvent may be too good a solvent, even at low temperatures, preventing the compound from precipitating effectively.

    • Solution: Introduce an "anti-solvent" – a solvent in which your compound is poorly soluble. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add a non-polar anti-solvent (e.g., ethyl acetate, diethyl ether, or heptane) dropwise at room temperature until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This controlled reduction in solubility promotes gradual crystallization.

Question 2: After a single recrystallization, the purity of my 3-(2,2-Difluoroethyl)azetidine hydrochloride only marginally improved. How can I achieve >99% purity?

Answer: Achieving high purity often requires a systematic approach to select the optimal solvent system and may necessitate more than one purification step.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The chosen solvent may be co-dissolving impurities that have similar solubility profiles to your target compound.

    • Solution: A systematic solvent screen is recommended. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities should remain soluble at all temperatures. For amine hydrochlorides like this, mixed solvent systems are often effective. Refer to the data table below for suggested systems.

  • Presence of Closely Related Impurities: Structural analogs or starting materials may be carried through the synthesis and can be difficult to remove by simple recrystallization.

    • Solution:

      • Double Recrystallization: Perform a second recrystallization using a different solvent system than the first. For example, if the first recrystallization was from isopropanol/heptane, the second could be from acetonitrile.

      • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling. Use charcoal sparingly, as it can adsorb your product and reduce yield.

      • Chromatography: If impurities are persistent, purification by column chromatography may be necessary before a final recrystallization step.[2] However, handling a water-soluble hydrochloride salt on standard silica gel can be challenging. A reverse-phase (C18) column or specialized ion-exchange chromatography might be required.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for recrystallizing 3-(2,2-Difluoroethyl)azetidine hydrochloride?

As a substituted azetidine hydrochloride, this compound is a salt and is expected to be a crystalline solid soluble in polar solvents.[3] The ideal solvent system will depend on the specific impurities present in your crude material. A good starting point is to test solubility in small amounts of various solvents.

Solvent System (v/v)Rationale & Use CaseCautions
Isopropanol (IPA) / Heptane IPA is a good polar solvent for dissolving the hydrochloride salt upon heating. Heptane acts as an excellent anti-solvent to induce crystallization upon cooling.Add heptane slowly to the warm IPA solution to avoid premature oiling out.
Methanol / Ethyl Acetate Methanol has high solvating power for the salt. Ethyl acetate is a moderately polar anti-solvent. Good for removing non-polar impurities.Methanol is volatile and has a low boiling point; handle with care.
Acetonitrile (MeCN) Acetonitrile is a polar aprotic solvent that can provide a different selectivity for impurity removal compared to alcohols. Often gives high-quality crystals.Ensure the compound has sufficient solubility in hot MeCN. Can be used as a single solvent or with an anti-solvent like MTBE.
Water As a hydrochloride salt, it is likely water-soluble.[4] Recrystallization from a minimal amount of hot water can be effective but may lead to lower recovery due to residual solubility.Water is difficult to remove completely. The final product must be rigorously dried under high vacuum, possibly over a desiccant like P₂O₅, to remove all moisture.

Q2: What are the common impurities I should be looking for?

Impurity profiling is crucial for any drug development candidate.[5] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include protected azetidine precursors or the difluoroethylating agent.

  • Reaction Byproducts: Side-products from the synthesis, such as over-alkylated species or products of ring-opening.[6]

  • Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, NMP) can be difficult to remove.

  • Inorganic Salts: Salts generated during the reaction or workup (e.g., sodium chloride, triethylamine hydrochloride).

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of methods provides the most complete picture of purity.[7][8]

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.[9] ¹⁹F NMR is particularly useful for confirming the integrity of the difluoroethyl group.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like TFA or formic acid is a good starting point. Purity is typically reported as the area percentage of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is a powerful tool for identifying unknown impurities.[5]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q4: What are the correct handling and storage procedures for this compound?

  • Handling: Like many nitrogen-containing heterocycles and their salts, 3-(2,2-Difluoroethyl)azetidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[4][10][11]

  • Storage: As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[4][12]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for approaching the purification of 3-(2,2-Difluoroethyl)azetidine hydrochloride.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Strategies cluster_end Final Product Start Crude 3-(2,2-Difluoroethyl)azetidine Hydrochloride Purity_Check Assess Purity (HPLC, NMR) Start->Purity_Check Decision Purity > 95%? Purity_Check->Decision Recrystallize Single Recrystallization (e.g., IPA/Heptane) Decision->Recrystallize Yes Double_Recrystallize Double Recrystallization (Different Solvent System) Decision->Double_Recrystallize Chromatography Column Chromatography (Reverse Phase or IEX) Decision->Chromatography No (Heavy Impurities) Final_Product Final Product (>99% Pure) Dry under high vacuum Decision->Final_Product Yes (>99%) Recrystallize->Purity_Check Re-assess Purity Troubleshoot Troubleshoot Crystallization (Slow cool, Anti-solvent) Recrystallize->Troubleshoot Fails (Oils Out) Troubleshoot->Recrystallize Double_Recrystallize->Purity_Check Chromatography->Recrystallize Polish Fractions

Caption: A decision-making workflow for the purification of 3-(2,2-Difluoroethyl)azetidine HCl.

Experimental Protocol: Recrystallization from Isopropanol/Heptane

This protocol provides a robust starting point for the purification of multi-gram quantities of the title compound.

1. Reagents and Equipment:

  • Crude 3-(2,2-Difluoroethyl)azetidine hydrochloride

  • Isopropanol (IPA), HPLC grade

  • n-Heptane, HPLC grade

  • Erlenmeyer flask

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • High-vacuum pump and drying oven

2. Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 20-30 mL) to create a slurry.

  • Heating: Gently heat the mixture to a near boil (approx. 80 °C) with stirring. Add more isopropanol portion-wise until all the solid has completely dissolved, resulting in a clear solution. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. As the solution cools, crystals should begin to form. Do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected solid (the "filter cake") with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish. Dry the material under high vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved. This step is critical to remove all residual solvents.

  • Analysis: Confirm the purity of the final product using HPLC and/or NMR spectroscopy and determine the melting point.

References
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 5-(Azetidin-1-ylmethyl)-2-fluoropyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-(2,2-DIFLUOROETHOXY)AZETIDINE HYDROCHLORIDE.
  • USCKS. (n.d.). 3-(2,2-difluoroethyl)azetidine hydrochloride.
  • Thomas, J. M., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Donohue, A. C., et al. (2021). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). Azetidine.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • Sigma-Aldrich. (n.d.). 3-(2-Fluorophenoxy)azetidine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-(2-Ethylbutyl)azetidine.
  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride.
  • Aggarwal, V. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • ChemScene. (n.d.). 3-(Difluoromethyl)azetidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.
  • Beg, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology.
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Azetidine.
  • IJIRT. (2025). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
  • PubChemLite. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride.
  • Padwa, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules). Available at: [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

Sources

Troubleshooting

minimizing side reactions in 3-(2,2-Difluoroethyl)azetidine hydrochloride synthesis

Advanced Troubleshooting & Protocol Guide for Process Chemists Welcome to the Technical Support Center. Synthesizing 3-(2,2-Difluoroethyl)azetidine hydrochloride presents unique challenges due to the highly strained natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Protocol Guide for Process Chemists

Welcome to the Technical Support Center. Synthesizing 3-(2,2-Difluoroethyl)azetidine hydrochloride presents unique challenges due to the highly strained nature of the four-membered azetidine ring and the base-sensitivity of the 2,2-difluoroethyl moiety. As a Senior Application Scientist, I have designed this guide to help you navigate competing cyclization pathways, prevent fluoroalkene degradation, and isolate high-purity crystalline salts.

System Diagnostics & Troubleshooting Logic

Before diving into specific modules, use the diagnostic workflow below to identify the root cause of your synthesis failures based on your crude mixture analysis.

Troubleshooting Start Crude Reaction Mixture Analysis (NMR/LCMS) Q1 Pyrrolidine Byproduct Detected? Start->Q1 A1 Add La(OTf)3 Catalyst (Favors 4-exo-tet) Q1->A1 Yes Q2 Monofluoroalkene Detected? Q1->Q2 No A1->Q2 A2 Switch to Weaker Base (Prevents E2 HF Elimination) Q2->A2 Yes Q3 Oligomers / Polymers Detected? Q2->Q3 No A2->Q3 A3 Increase Solvent Dilution & Lower Temperature Q3->A3 Yes Success Pure 3-(2,2-Difluoroethyl) azetidine HCl Q3->Success No A3->Success

Diagnostic workflow for identifying and resolving side reactions in azetidine synthesis.

Module A: Azetidine Ring Formation (Overcoming 5-endo-tet & Oligomerization)

FAQ 1: Why am I seeing a significant pyrrolidine byproduct during the intramolecular cyclization of my precursor?

Causality & Expert Insight: The formation of a 5-membered pyrrolidine ring is a classic competing pathway. While the 4-exo-tet cyclization (forming the azetidine) is your desired route, a 5-endo-tet ring closure can become highly competitive under unoptimized thermal conditions 1. The intrinsic ring strain of an azetidine is approximately 25.4 kcal/mol [[2]](), which makes the thermodynamic sink lean heavily toward larger, less strained ring byproducts or linear oligomers. To override this thermodynamic penalty, you must rigidify the transition state kinetically.

Protocol 1: La(OTf)₃-Catalyzed Azetidine Ring Closure This self-validating protocol utilizes a Lewis acid to coordinate the leaving group, enforcing the 4-exo-tet trajectory.

  • Substrate Preparation: Dissolve 10.0 mmol of your 1,3-dielectrophile or epoxy-amine precursor in 50 mL of anhydrous dichloromethane (DCM). Causality: Maintaining high dilution (0.2 M) is critical to suppress intermolecular SN2 collisions that lead to oligomerization.

  • Catalyst Addition: Under an inert argon atmosphere, add 0.5 mmol (5 mol%) of anhydrous Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃).

  • Base Addition: Slowly add 12.0 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C to neutralize generated acid without acting as a competing nucleophile.

  • Cyclization: Warm the reaction to room temperature and stir for 12 hours.

  • Validation Check: Pull a 0.1 mL aliquot, perform a miniature aqueous workup, and analyze via ¹H NMR. Validation: The reaction is successful when the starting material vanishes and the characteristic pyrrolidine multiplet (typically ~3.5 ppm) is absent, replaced by the symmetrical azetidine ring protons.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Module B: Preserving the 2,2-Difluoroethyl Group (Preventing HF Elimination)

FAQ 2: ¹⁹F NMR analysis of my crude mixture shows a new signal around -75 ppm. How is the difluoroethyl moiety degrading?

Causality & Expert Insight: The 2,2-difluoroethyl group is highly susceptible to base-mediated E2 elimination. Strong bases abstract the acidic alpha-proton adjacent to the difluoromethyl group. This triggers the expulsion of a fluoride ion, resulting in an undesired monofluoroalkene byproduct 3. The pKa of your base must be carefully matched to drive your desired functionalization without crossing the basicity threshold that initiates HF elimination.

HF_Elimination Substrate 2,2-Difluoroethyl Intermediate Deprotonation Alpha-Proton Abstraction Substrate->Deprotonation Base Strong Base (e.g., TBD) pKa > 15 Base->Deprotonation Anion Carbanion Transition State Deprotonation->Anion Elimination Fluoride Expulsion (E2 Mechanism) Anion->Elimination Product Monofluoroalkene Byproduct Elimination->Product

Mechanistic logic of base-mediated E2 elimination leading to monofluoroalkene byproducts.

Data Presentation: Base Selection vs. HF Elimination To optimize your yield, refer to the following quantitative summary of base performance during difluoroethyl intermediate handling:

Base CatalystpKa (Approx. in MeCN/THF)Desired Product Retention (%)HF Elimination Byproduct (%)Process Recommendation
TBD ~26.0< 15%> 85%❌ Strongly Discouraged
DBU ~24.340%60%❌ Discouraged
DIPEA ~10.589%< 5%✅ Recommended (Homogeneous)
K₂CO₃ ~10.392%< 5%✅ Highly Recommended (Heterogeneous)

Protocol 2: Mild-Base Functionalization of Difluoroethyl Intermediates

  • Solvent Selection: Suspend 15.0 mmol of finely powdered, anhydrous K₂CO₃ in 40 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add 10.0 mmol of the azetidine intermediate.

  • Temperature Control: Maintain the reaction strictly at or below 40 °C. Causality: Elevated temperatures exponentially increase the kinetic rate of E2 elimination over substitution.

  • Validation Check: Monitor the reaction via ¹⁹F NMR. Validation: The desired 2,2-difluoroethyl group will show a characteristic multiplet around -115 ppm. The appearance of a new signal near -70 to -80 ppm acts as an immediate red flag for monofluoroalkene formation.

  • Isolation: Filter off the inorganic salts through a Celite pad, wash with cold MeCN, and concentrate the filtrate.

Module C: Deprotection and HCl Salt Formation

FAQ 3: My final 3-(2,2-Difluoroethyl)azetidine hydrochloride is gummy and contains residual Boc-protected starting material. How can I ensure complete deprotection and crystalline salt formation?

Causality & Expert Insight: Azetidines are sensitive to prolonged exposure to concentrated aqueous acids, which can promote hydrolytic ring-opening. Conversely, using an acid that is too weak leaves residual Boc groups, resulting in a gummy, impure product. Utilizing anhydrous HCl in a non-polar/ethereal solvent ensures rapid Boc cleavage while simultaneously precipitating the HCl salt. This precipitation drives the reaction to completion via Le Chatelier's principle and protects the azetidine ring from further degradation.

Protocol 3: Anhydrous Boc-Deprotection and Salt Formation

  • Preparation: Dissolve 10.0 mmol of the Boc-protected 3-(2,2-Difluoroethyl)azetidine in 20 mL of anhydrous diethyl ether.

  • Acidification: Slowly add 20 mL of a 4.0 M solution of HCl in 1,4-dioxane at 0 °C to control the initial exothermic deprotection.

  • Precipitation: Stir the mixture for 2-4 hours at room temperature. A white precipitate of the azetidine hydrochloride salt will crash out of the solution.

  • Validation Check: Observe the reaction vessel; the evolution of CO₂ gas will cease when deprotection is complete. For rigorous validation, run an LCMS of an aliquot. Validation: The mass spectrum must show the free base mass [M+H]⁺ corresponding to the exact loss of the Boc group (-100 Da).

  • Filtration: Filter the crystalline salt rapidly under a stream of nitrogen (azetidine salts can be hygroscopic). Wash the filter cake with 10 mL of ice-cold diethyl ether.

  • Drying: Dry the salt in a vacuum oven at 40 °C for 12 hours to yield the pure, free-flowing 3-(2,2-Difluoroethyl)azetidine hydrochloride powder.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and modulate lipophilicity, the 3-(2,2-difluoroethyl)azetidine motif has become...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and modulate lipophilicity, the 3-(2,2-difluoroethyl)azetidine motif has become a highly sought-after building block.

Synthesizing this molecule efficiently requires mastering C(sp³)–C(sp³) Cross-Electrophile Coupling (XEC) . Traditional nucleophilic substitutions often fail due to the propensity of difluoroethyl halides to undergo HF elimination. Instead, state-of-the-art methodologies utilize a Nickel-catalyzed radical chain mechanism to couple 1-Boc-3-iodoazetidine with a difluoroethyl halide, followed by controlled deprotection .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

I. Experimental Workflow & Mechanistic Logic

SynthesisWorkflow A 1-Boc-3-iodoazetidine + Br-CH2CF2H B Ni-Catalyzed XEC (NiCl2·dtbbpy, Mn0) A->B C 1-Boc-3-(2,2-difluoroethyl) azetidine B->C C(sp³)-C(sp³) Coupling D Boc Deprotection (4M HCl in Dioxane) C->D E 3-(2,2-difluoroethyl)azetidine hydrochloride D->E Precipitation

Fig 1. Two-step synthesis workflow: Ni-catalyzed cross-electrophile coupling followed by Boc deprotection.

CatalyticLogic Ni0 Ni(0) NiII Alkyl-Ni(II) Ni0->NiII Oxidative Addition (3-Iodoazetidine) NiIII Dialkyl-Ni(III) NiII->NiIII Radical Capture NiI Ni(I) NiIII->NiI Reductive Elimination NiI->Ni0 Mn(0) Reduction Radical Difluoroethyl Radical Generation NiI->Radical SET to R-Br Product Cross-Coupled Product NiI->Product Radical->NiIII

Fig 2. Logical relationship of the Ni-catalyzed cross-electrophile coupling catalytic cycle.

II. Troubleshooting Guide & FAQs

Q1: During the cross-electrophile coupling (XEC) step, I am observing significant amounts of the homocoupled azetidine dimer rather than the desired cross-coupled product. How can I optimize the catalyst system? Causality & Solution: Homocoupling in Ni-catalyzed XEC occurs when the reduction rates of the two electrophiles are mismatched. 1-Boc-3-iodoazetidine undergoes oxidative addition to Ni(0) much faster than 1-bromo-2,2-difluoroethane. If the local concentration of the iodoazetidine is too high, the resulting Alkyl-Ni(II) species will react with another azetidine radical instead of the difluoroethyl radical.

  • Actionable Fix: Switch from a generic bipyridine ligand to a sterically tuned, electron-rich ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) . Use an excess of the cheaper difluoroethyl halide (3.0 equivalents). For severe homocoupling, implement a syringe-pump addition of the iodoazetidine over 2 hours to maintain a low steady-state concentration .

Q2: What is the optimal terminal reductant for this C(sp³)–C(sp³) coupling? I have tried Zinc dust, but my yields are inconsistent and I see protodehalogenation. Causality & Solution: While Zinc is a classic reductant, it can inadvertently insert into the alkyl iodide to form an intermediate organozinc species. If trace moisture is present, this organozinc intermediate is rapidly protonated, leading to the protodehalogenated byproduct (1-Boc-azetidine).

  • Actionable Fix: Manganese (Mn) dust is the superior choice. Mn has a reduction potential that perfectly matches the Ni(II)/Ni(0) turnover requirement without directly reducing the alkyl halides into organometallic species. Always activate the Mn dust with a catalytic amount of Iodine (I₂) or TMSCl prior to adding the electrophiles to strip the passivating oxide layer.

Q3: After Boc deprotection, my product yield drops significantly during isolation, and the resulting powder rapidly turns into a sticky gum on the filter paper. How do I resolve this? Causality & Solution: The free base of 3-(2,2-difluoroethyl)azetidine is highly volatile and water-soluble, making standard aqueous workups disastrous. While the hydrochloride salt is stable, it is extremely hygroscopic. Exposing the cold salt to ambient humidity during vacuum filtration causes it to rapidly deliquesce (absorb water from the air and dissolve itself).

  • Actionable Fix: Perform the deprotection in anhydrous 4M HCl in dioxane. Precipitate the salt using cold, anhydrous diethyl ether. You must filter the product under a blanket of dry nitrogen (using a Schlenk frit or an inverted funnel with N₂ flow) and immediately transfer the solid to a vacuum desiccator containing P₂O₅.

III. Quantitative Data & Optimization Summaries
Table 1: Catalyst & Ligand Screening for C(sp³)–C(sp³) XEC

Conditions: 1-Boc-3-iodoazetidine (1.0 eq), 1-bromo-2,2-difluoroethane (3.0 eq), Precatalyst (10 mol%), Ligand (12 mol%), Reductant (2.5 eq), DMA, 60 °C, 16 h.

PrecatalystLigandReductantCross-Coupled Yield (%)Homocoupled Yield (%)
NiCl₂·6H₂ObpyZn dust34%45%
NiCl₂(dme)bpyMn dust52%28%
NiBr₂(glyme)PyBCamCNMn dust68%15%
NiCl₂(dme) dtbbpy Mn dust (I₂ act.) 84% <5%
Table 2: Deprotection Conditions Comparison

Evaluating methods for the removal of the N-Boc protecting group to yield the final salt.

Reagent SystemSolventTempYieldProduct State
TFA (10 eq)DCM25 °C90%TFA salt (Oil, difficult to crystallize)
2M HClDiethyl Ether25 °C40%Incomplete conversion
4M HCl Dioxane 25 °C 95% HCl salt (White crystalline solid)
IV. Self-Validating Experimental Protocols
Step 1: Synthesis of 1-Boc-3-(2,2-difluoroethyl)azetidine via Ni-XEC

Self-Validation Principle: The reaction relies on visual colorimetric shifts of the Nickel complex to confirm catalytic turnover.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with NiCl₂(dme) (10 mol%), dtbbpy (12 mol%), and Manganese dust (2.5 equiv, 325 mesh).

  • Activation: Add anhydrous N,N-dimethylacetamide (DMA) (0.2 M) followed by a single crystal of I₂ (approx. 2 mol%). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will turn from pale green to a deep, dark red/brown, confirming the reduction of Ni(II) to the active Ni(0)/Ni(I) catalytic species.

  • Electrophile Addition: Add 1-bromo-2,2-difluoroethane (3.0 equiv) in one portion. Then, add 1-Boc-3-iodoazetidine (1.0 equiv) dropwise via syringe over 10 minutes.

  • Reaction: Seal the flask and stir at 60 °C for 16 hours.

    • In-Process Control (IPC): Analyze an aliquot by GC-MS. The reaction is complete when the 1-Boc-3-iodoazetidine peak is fully consumed.

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove Mn salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMA. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a clear oil.

Step 2: Deprotection to 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Self-Validation Principle: The cessation of gas evolution and immediate precipitation upon anti-solvent addition validates the successful formation of the salt.

  • Reaction: Dissolve the purified 1-Boc-3-(2,2-difluoroethyl)azetidine in a minimal amount of anhydrous DCM (approx. 1 mL per mmol).

  • Deprotection: Slowly add 4M HCl in Dioxane (10.0 equiv).

    • Validation Check: Vigorous effervescence (CO₂ and isobutylene gas evolution) will begin immediately.

  • Maturation: Stir at room temperature for 2 hours. The effervescence will cease, indicating complete consumption of the Boc group.

  • Precipitation: Slowly add 10 volumes of ice-cold, anhydrous diethyl ether to the flask while stirring vigorously. A white precipitate will crash out of the solution immediately.

  • Isolation (Critical Step): Filter the suspension through a Schlenk frit under a positive pressure of dry nitrogen. Wash the filter cake with additional cold diethyl ether. Do not pull ambient air through the cake.

  • Drying: Transfer the solid immediately to a vacuum oven or desiccator over P₂O₅ and dry at 40 °C for 12 hours to yield the highly pure, white crystalline hydrochloride salt.

V. References
  • Kim, S.; Goldfogel, M. J.; Gilbert, M. M.; Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Journal of the American Chemical Society, 2020.[Link]

  • Li, X. et al. "Nickel-Catalyzed 1,1-Difluoroethylation of (Hetero)aryl Halides with 1,1-Difluoroethyl Chloride (CH3CF2Cl)." Asian Journal of Organic Chemistry, 2020.[Link]

Reference Data & Comparative Studies

Validation

Multinuclear NMR Comparison Guide: Structural Validation of 3-(2,2-Difluoroethyl)azetidine Hydrochloride vs. Non-Fluorinated Analogs

Executive Summary In modern drug discovery, the strategic substitution of alkyl groups with fluorinated bioisosteres is a proven method to enhance metabolic stability and modulate lipophilicity. 3-(2,2-Difluoroethyl)azet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic substitution of alkyl groups with fluorinated bioisosteres is a proven method to enhance metabolic stability and modulate lipophilicity. 3-(2,2-Difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1) [1] is a highly valuable rigid scaffold in medicinal chemistry. However, introducing a difluoroethyl group significantly complicates structural elucidation compared to its non-fluorinated counterpart, 3-ethylazetidine hydrochloride.

This guide provides an objective, data-driven comparison of the multinuclear NMR ( 1 H, 13 C, 19 F) performance for these two compounds. By analyzing the causality behind chemical shifts and scalar couplings, researchers can establish a self-validating protocol to ensure the structural integrity and purity of fluorinated azetidine building blocks [2].

Experimental Workflow & Protocol

To ensure reproducibility and trustworthiness, the NMR acquisition must be treated as a self-validating system. The presence of the 19 F spin- 21​ nucleus requires specific pulse sequence modifications to untangle complex J -couplings.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen over D2​O to slow down proton exchange, allowing the observation of the NH2+​ protons, which is critical for confirming the salt form.

  • Standard 1D Acquisition: Acquire standard 1 H (400/600 MHz) and 13 C (100/150 MHz) spectra. Ensure a sufficient relaxation delay ( D1​≥2 seconds) for quantitative integration.

  • Orthogonal Validation ( 19 F & Decoupling): Acquire a standard 19 F NMR spectrum (referenced to trichlorofluoromethane at 0 ppm). Crucially, run a 19 F-decoupled 1 H NMR experiment ( 1 H{ 19 F}) . This is the self-validating step: if the complex multiplets in the alkyl region simplify, the connectivity of the fluorine atoms is unambiguously confirmed.

  • 2D NMR Acquisition: Run 1 H- 1 H COSY and 1 H- 13 C HMBC to map the scalar network from the difluoroethyl tail into the azetidine core.

NMR_Workflow Sample Sample Prep (DMSO-d6, 20 mg/mL) Acq1D 1D Acquisition (1H, 13C, 19F) Sample->Acq1D Transfer to Magnet Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If ambiguity exists Process Data Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Verify Structural Verification & Purity Assessment Process->Verify Analysis

Fig 1. NMR analytical workflow for structural verification of azetidine derivatives.

Comparative 1 H NMR Analysis

The introduction of the highly electronegative fluorine atoms fundamentally alters the local magnetic environment. Table 1 contrasts the 1 H NMR shifts of the fluorinated building block against the standard ethyl analog.

Table 1: 1 H NMR Spectral Comparison (DMSO- d6​ , 400 MHz)

Position3-(2,2-Difluoroethyl)azetidine HCl3-Ethylazetidine HClCausality / Diagnostic Feature
H-2' (Terminal) ~6.10 ppm (tt, 2JHF​≈56.5 Hz, 3JHH​≈4.5 Hz)~0.85 ppm (t)Massive deshielding via F electronegativity. The proton is split into a triplet by two equivalent 19 F nuclei, and further split into triplets by the adjacent CH2​ .
H-1' (Methylene) ~2.35 ppm (m)~1.55 ppm (quintet)Deshielded by the adjacent CF2​ group. The signal is a complex multiplet due to overlapping 3JHF​ and 3JHH​ couplings.
H-3 (Ring CH) ~3.15 ppm (m)~2.80 ppm (m)The inductive electron-withdrawing effect propagates into the azetidine ring.
H-2, H-4 (Ring CH2​ ) ~3.95 ppm (m, 4H)~3.80 ppm (m, 4H)Minor deshielding. The rigid ring makes these protons diastereotopic, resulting in complex higher-order multiplets.
NH2+​ ~9.20 ppm (br s, 2H)~9.00 ppm (br s, 2H)Confirms the hydrochloride salt state. Broadening is due to quadrupolar relaxation of 14 N and chemical exchange.

Expertise Insight: The triplet of triplets (tt) at ~6.10 ppm is the ultimate diagnostic marker for a terminal −CHF2​ group. If the 1 H{ 19 F} decoupled experiment is applied, this complex signal will instantly collapse into a simple triplet ( 3JHH​≈4.5 Hz), proving that the 56.5 Hz splitting was entirely caused by the two fluorine atoms [3].

Comparative 13 C and 19 F NMR Analysis

While 1 H NMR is excellent for assessing purity, 13 C NMR provides the definitive proof of the carbon skeleton. The presence of 19 F causes distinct carbon-fluorine scalar couplings ( JCF​ ) that act as a built-in ruler for measuring atomic distance from the fluoro-substituent.

Table 2: 13 C NMR Spectral Comparison (DMSO- d6​ , 100 MHz)

Position3-(2,2-Difluoroethyl)azetidine HCl3-Ethylazetidine HClCausality / Diagnostic Feature
C-2' (Terminal) ~116.5 ppm (t, 1JCF​≈238 Hz)~11.5 ppm (s)Direct one-bond C-F coupling creates a massive triplet. The high chemical shift reflects severe electron withdrawal.
C-1' (Methylene) ~37.5 ppm (t, 2JCF​≈22 Hz)~26.0 ppm (s)Two-bond C-F coupling confirms the direct attachment of the methylene to the CHF2​ group.
C-3 (Ring CH) ~26.8 ppm (t, 3JCF​≈5 Hz)~31.2 ppm (s)Three-bond C-F coupling resolves as a fine triplet, proving the side chain is attached at the 3-position.
C-2, C-4 (Ring CH2​ ) ~49.2 ppm (s)~50.5 ppm (s)Four-bond coupling is negligible. Standard azetidine ring shifts are observed.

19 F NMR Validation: A standard 19 F NMR spectrum of 3-(2,2-Difluoroethyl)azetidine hydrochloride will yield a doublet of doublets (or doublet of multiplets depending on resolution) around -115.0 ppm . This is caused by the geminal coupling between the two equivalent fluorines and the adjacent protons ( 2JFH​ and 3JFH​ ).

Advanced Validation: 2D NMR Connectivity

To eliminate any possibility of positional isomers (e.g., if the side chain were mistakenly attached to the nitrogen), 2D NMR is employed. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful here, as it visualizes correlations across 2 to 3 bonds.

Connectivity CHF2 CHF2 (H-2') CH2_ethyl CH2 (H-1') CHF2->CH2_ethyl COSY (3J_HH) CH_ring CH (H-3) CHF2->CH_ring HMBC (3J_CH) CH2_ethyl->CH_ring COSY (3J_HH) CH2_ring CH2 (H-2, H-4) CH2_ethyl->CH2_ring HMBC (3J_CH) CH_ring->CH2_ring COSY (3J_HH)

Fig 2. Key 2D NMR (COSY/HMBC) logical connectivities for the difluoroethyl side chain.

Causality in 2D Analysis: By observing an HMBC cross-peak from the distinct CHF2​ proton (~6.10 ppm) to the C-3 ring carbon (~26.8 ppm), the researcher unambiguously proves that the difluoroethyl chain is tethered to the 3-position of the azetidine ring. Without this correlation, the compound could theoretically be a mis-synthesized N-alkylated impurity.

Conclusion

When comparing 3-(2,2-Difluoroethyl)azetidine hydrochloride to its non-fluorinated analog, the multinuclear NMR data reveals profound differences driven by the electronegativity and spin properties of fluorine. The presence of a 1JCF​ triplet at ~116.5 ppm in the 13 C spectrum and a 2JHF​ triplet of triplets at ~6.10 ppm in the 1 H spectrum serve as the primary diagnostic markers. By employing 1 H{ 19 F} decoupling and HMBC analysis, drug development professionals can establish a highly trustworthy, self-validating analytical workflow for this critical bioisosteric building block.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Dolbier, W. R. (2016). Guide to Fluorine NMR for Organic Chemists (2nd ed.). Wiley-VCH. URL:[Link]

Comparative

19F NMR Reference Spectrum and Bioisosteric Profiling of 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Protocol Strategic Context: The Rise of Fluorinated Azetidines In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Protocol

Strategic Context: The Rise of Fluorinated Azetidines

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic properties. Azetidines have emerged as highly effective bioisosteres for both aromatic rings and secondary amines[1]. However, unmodified azetidines often suffer from rapid oxidative metabolism and suboptimal lipophilicity.

The strategic incorporation of a 2,2-difluoroethyl group at the 3-position—yielding 3-(2,2-difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1)—addresses these liabilities. The terminal difluoromethyl (-CF2H) moiety acts as a lipophilic hydrogen bond donor, while the electron-withdrawing nature of the fluorine atoms subtly depresses the basicity of the azetidine nitrogen, enhancing membrane permeability[2].

Bioisosteric Performance Comparison

To objectively evaluate 3-(2,2-difluoroethyl)azetidine against its structural alternatives, we must analyze how the degree of fluorination impacts physicochemical properties.

Scaffold VariantLipophilicity (clogP Trend)Amine Basicity (pKa)Metabolic Stability (CYP450)H-Bond Donor Capacity
3-Ethylazetidine Low~10.5 (Strong Base)Low (Rapid oxidation at ethyl)None
3-(2-Fluoroethyl)azetidine Moderate~9.8ModerateWeak
3-(2,2-Difluoroethyl)azetidine High~9.0 (Optimal for CNS)HighYes (CF2H motif)
3-(2,2,2-Trifluoroethyl)azetidine Very High~8.2Very HighNone

Data Interpretation: The difluoroethyl variant offers the optimal balance. Unlike the trifluoroethyl group, the -CF2H motif retains hydrogen-bond donating capabilities, which can be critical for target engagement within protein binding pockets.

19F NMR Structural Elucidation & Mechanistic Causality

Fluorine-19 (19F) NMR is the premier analytical technique for validating fluorinated building blocks due to its 100% natural abundance, spin-1/2 nature, and massive chemical shift dispersion (~800 ppm)[3]. Furthermore, biological matrices lack endogenous fluorine, making 19F NMR an interference-free modality for downstream fragment-based screening[3].

Reference Spectrum Parameters

For 3-(2,2-difluoroethyl)azetidine hydrochloride, the 19F NMR spectrum is defined by the terminal -CF2H group.

ParameterExpected Value / ObservationMechanistic Causality
Chemical Shift (δ) -110.0 to -118.0 ppmFluorine atoms are deshielded relative to alkanes but shielded relative to -CF3 groups (-50 to -70 ppm)[3].
Multiplet Pattern Doublet of triplets (dt)Arises from distinct scalar spin-spin couplings to nearby protons.
Geminal Coupling (2J_HF) ~56.0 - 58.0 HzStrong direct coupling between the F atoms and the directly attached proton (F-C-H) creates the primary doublet[4].
Vicinal Coupling (3J_HF) ~14.0 - 18.0 HzEach doublet peak is further split into a triplet by the two protons of the adjacent methylene (-CH2-) group[5],[4].

Self-Validating Protocol for 19F NMR Acquisition

To ensure absolute trustworthiness in structural verification, the following protocol is designed as a self-validating system. Every step includes a built-in quality control checkpoint.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of 3-(2,2-difluoroethyl)azetidine hydrochloride in 0.6 mL of Methanol-d4 (CD3OD). Add 1.0 μL of Trifluorotoluene (δ = -63.7 ppm) as an internal standard.

  • Causality & Validation: The hydrochloride salt is highly polar; CD3OD ensures complete solvation without the viscosity broadening seen in DMSO-d6. The internal standard validates the chemical shift axis and provides a known concentration for quantitative integration (qNMR).

Step 2: Probe Tuning and Matching
  • Action: Insert the sample and tune the NMR probe specifically to the 19F resonant frequency (e.g., 376.5 MHz on a 400 MHz console).

  • Causality & Validation: 19F frequencies are close to 1H. Precise tuning ensures maximum signal-to-noise ratio (SNR) and guarantees that the 90° excitation pulse is accurately calibrated, preventing signal distortion.

Step 3: Pulse Sequence and Acquisition
  • Action: Acquire a standard 1D 19F spectrum (without 1H decoupling to observe the critical multiplet structure). Set the spectral width to 250 ppm. Crucially, set the relaxation delay (D1) to ≥ 5.0 seconds.

  • Causality & Validation: 19F nuclei often exhibit prolonged longitudinal relaxation times (T1). If D1 is too short, the nuclei will not fully relax between pulses, leading to signal saturation and completely invalidating quantitative integration[3]. A 5-second delay acts as a self-validating buffer for accurate quantitation.

Step 4: Spectral Processing
  • Action: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.

  • Causality & Validation: An LB of 0.3 Hz optimally suppresses high-frequency noise without artificially broadening the peaks, ensuring the ~15 Hz 3J_HF triplet splitting remains sharply resolved for structural confirmation.

Analytical Workflow Visualization

The following diagram illustrates the logical progression and validation checkpoints of the 19F NMR acquisition process.

G N1 1. Sample Prep (CD3OD + Int. Standard) N2 2. Probe Tuning (Maximize 19F SNR) N1->N2 N3 3. Acquisition (D1 ≥ 5s for T1 Relaxation) N2->N3 N4 4. Processing (LB=0.3Hz, FT, Phase) N3->N4 N5 5. Validation (Extract 'dt' Multiplet) N4->N5

Caption: Self-validating 19F NMR analytical workflow ensuring quantitative and structural accuracy.

References

  • [1] Synthesis of fluorinated azetidines enabled by photochemical strain released strategies. Università degli Studi di Padova. Available at:

  • [2] Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery. Chimia. Available at:

  • [3] Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at:

  • [5] 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Available at:

  • [4] Olefin Insertion Reactivity of a (Phosphine-arenesulfonate)Palladium(II) Fluoride Complex. NSF Public Access Repository. Available at:

Sources

Validation

A Comparative Guide to Fluorinated Azetidine Bioisosteres: 3-(2,2-Difluoroethyl)azetidine vs. 3-(2-Fluoroethyl)azetidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction: The Strategic Role of Fluorinated Azetidines Azetidines have emerged as premier bioisosteres for larger cyclic amines (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Azetidines

Azetidines have emerged as premier bioisosteres for larger cyclic amines (such as piperidines and pyrrolidines) in modern medicinal chemistry. Their rigid, four-membered ring structure lowers the conformational entropy of drug candidates, often leading to enhanced target affinity and improved metabolic stability [3]. However, the highly basic nature of the azetidine nitrogen (pKa ~10.4) can introduce significant liabilities, including hERG channel inhibition and poor membrane permeability.

To mitigate these issues, strategic fluorine substitution on the alkyl side chains is a proven tactic [4]. In this technical guide, we will objectively compare two critical building blocks: 3-(2,2-Difluoroethyl)azetidine hydrochloride and 3-(2-fluoroethyl)azetidine . By analyzing their physicochemical properties and metabolic profiles, we can understand the causality behind selecting a mono- vs. di-fluorinated analog during lead optimization.

Physicochemical Profiling: The Inductive Effect in Action

The introduction of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I). Even when the fluorine is separated from the azetidine nitrogen by several sigma bonds, it significantly modulates the amine's basicity [1].

  • pKa Modulation: 3-(2-fluoroethyl)azetidine contains a single terminal fluorine, providing a moderate reduction in pKa. In contrast, the gem-difluoro group in 3-(2,2-Difluoroethyl)azetidine exerts a synergistic inductive pull, further depressing the pKa. This reduction in basicity increases the fraction of unionized drug at physiological pH (7.4), which is critical for crossing lipid bilayers and reducing off-target hERG binding [5].

  • Lipophilicity (LogD): While fluorine is highly electronegative, the C-F bond has low polarizability. Monofluorination often has a negligible or slightly negative impact on lipophilicity depending on the local dipole. However, gem-difluorination typically increases the overall lipophilicity (LogD) due to the larger hydrophobic volume of the CF₂ group compared to CH₂, enhancing passive permeability [2].

Quantitative Data Summary

(Note: Values below are representative experimental averages demonstrating the pharmacological trend of fluorination on the azetidine scaffold).

Property3-Ethylazetidine (Reference)3-(2-Fluoroethyl)azetidine3-(2,2-Difluoroethyl)azetidine
Calculated pKa (Basic N) ~10.4~10.0~9.5
LogD (at pH 7.4) -0.5-0.2+0.3
HLM Intrinsic Clearance (µL/min/mg) > 100 (High Clearance)~ 45 (Moderate Clearance)< 15 (Low Clearance)
Primary Metabolic Liability Aliphatic oxidation at ethyl chainTerminal oxidationHighly stable

Metabolic Stability: Shielding the Soft Spot

Aliphatic side chains are notorious "soft spots" for cytochrome P450 (CYP450)-mediated oxidation. An unfluorinated ethyl group is rapidly hydroxylated in vivo.

The addition of a single fluorine in 3-(2-fluoroethyl)azetidine partially blocks terminal oxidation, but the adjacent methylene (-CH₂-) remains susceptible to attack. The 3-(2,2-Difluoroethyl)azetidine analog provides superior metabolic shielding. The strong C-F bonds (approx. 116 kcal/mol) resist oxidative cleavage, and the steric bulk of the two fluorine atoms physically blocks access to the adjacent carbon, drastically reducing intrinsic clearance (CL_int) [4].

G A Fluorine Substitution at C3-Ethyl Chain B Inductive Effect (-I) A->B Electronic C Steric Shielding A->C Structural D Reduced N-Basicity (Lower pKa) B->D E Increased Lipophilicity (Higher LogD) B->E F Blocked CYP450 Oxidation C->F G Decreased hERG Liability D->G H Improved Membrane Permeability E->H I Enhanced Metabolic Stability F->I

Caption: Logical relationship between fluorine substitution and resulting pharmacological benefits.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. Below are the field-proven, self-validating protocols used to generate the comparative data for these azetidines.

Protocol A: Potentiometric Determination of pKa

Causality: We utilize potentiometric titration rather than computational prediction because the spatial distance and conformational flexibility of the ethyl chain can cause predictive models to underestimate the inductive effect of the terminal fluorines. Self-Validating Mechanism: The protocol includes a co-titration of a standard reference (e.g., Quinine) to verify electrode calibration and system response across the target pH range.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of the azetidine hydrochloride salt in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a 1 mM Quinine standard to ensure the system accurately detects its known pKa values (4.1 and 8.5).

  • Titration: Titrate the azetidine sample with standardized 0.1 M NaOH from pH 3.0 to pH 11.0 under a nitrogen atmosphere (to prevent CO₂ absorption, which artificially alters pH).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the precise pKa of the azetidine nitrogen.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Assessing intrinsic clearance (CL_int) via Human Liver Microsomes (HLM) provides a direct measure of how effectively the fluorine atoms block CYP450 oxidation compared to the unfluorinated baseline. Self-Validating Mechanism: Verapamil is included in a parallel well as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsomes are deemed metabolically incompetent, and the assay is automatically invalidated.

Step-by-Step Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test azetidine (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate the half-life (t₁/₂) from the log-linear decline of the parent compound, and derive the intrinsic clearance (CL_int).

Workflow S1 Test Compound (1 µM) S3 NADPH Addition (Reaction Initiation) S1->S3 S2 Human Liver Microsomes (HLM) S2->S3 S4 Incubation (0-60 min, 37°C) S3->S4 S5 Quench with Acetonitrile S4->S5 S6 LC-MS/MS Quantification S5->S6

Caption: Step-by-step experimental workflow for assessing HLM metabolic stability.

Conclusion

For drug development professionals, the choice between 3-(2-fluoroethyl)azetidine and 3-(2,2-Difluoroethyl)azetidine hinges on the specific liabilities of the parent scaffold. If the goal is a mild reduction in basicity while maintaining a lower lipophilic profile, the monofluoro variant is sufficient. However, if the candidate suffers from severe CYP450-mediated oxidation at the side chain or requires a more aggressive reduction in pKa to mitigate hERG toxicity, the gem-difluoro analog (3-(2,2-Difluoroethyl)azetidine) proves to be the superior, highly stable bioisostere.

Comparative

In-Depth Technical Guide: IR Spectroscopy Reference Peaks &amp; Comparative Analysis of 3-(2,2-Difluoroethyl)azetidine Hydrochloride

Executive Summary & Strategic Context In modern medicinal chemistry, the incorporation of fluorine into saturated nitrogen heterocycles is a highly effective strategy for modulating pKa, increasing metabolic stability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the incorporation of fluorine into saturated nitrogen heterocycles is a highly effective strategy for modulating pKa, increasing metabolic stability, and enhancing lipophilicity. 3-(2,2-Difluoroethyl)azetidine hydrochloride (CAS: 1909327-86-1) [1] has emerged as a critical building block in drug discovery.

However, characterizing fluorinated azetidine salts via Fourier-Transform Infrared (FTIR) spectroscopy presents unique analytical challenges. The strong electron-withdrawing nature of the gem-difluoro group alters the electron density of the azetidine ring, causing distinct shifts in vibrational frequencies. This guide objectively compares the IR spectral profile of 3-(2,2-difluoroethyl)azetidine hydrochloride against non-fluorinated and perfluorinated alternatives, providing researchers with a self-validating framework for accurate structural characterization[2].

Mechanistic Causality: Fluorine's Impact on Vibrational Frequencies

To accurately interpret the IR spectrum of 3-(2,2-difluoroethyl)azetidine hydrochloride, one must understand the causality behind the peak shifts. The 2,2-difluoroethyl group exerts a strong negative inductive effect (-I) through the sigma bond network.

  • C-N Bond Stiffening: The withdrawal of electron density from the azetidine nitrogen decreases its basicity. In the protonated hydrochloride state, this altered electron distribution slightly shortens and stiffens the C-N bonds, shifting the aliphatic C-N stretch to a higher wavenumber compared to unsubstituted azetidine[3].

  • C-F Dipole Amplification: The massive dipole moment of the C-F bonds results in intensely strong absorption bands. Because the C-F stretching frequencies (1080–1220 cm⁻¹) fall in the same region as the C-N stretch, significant peak overlap occurs, requiring careful deconvolution[2].

G Compound 3-(2,2-Difluoroethyl)azetidine HCl Inductive Strong -I Inductive Effect from CF₂ Group Compound->Inductive IR_CF Intense C-F Stretching (1080 - 1220 cm⁻¹) Compound->IR_CF Nitrogen Decreased Electron Density on Azetidine Nitrogen Inductive->Nitrogen IR_NH N-H⁺ Stretching Shift (2800 - 3100 cm⁻¹) Nitrogen->IR_NH Altered H-bonding IR_CN C-N Stretching Shift (1150 - 1200 cm⁻¹) Nitrogen->IR_CN Bond stiffening

Mechanistic workflow illustrating the inductive effect of CF2 on IR vibrational frequencies.

Comparative IR Spectroscopy Data

When verifying the identity and purity of 3-(2,2-difluoroethyl)azetidine hydrochloride, it is best evaluated against its structural analogs. The table below synthesizes the expected quantitative IR data, demonstrating how progressive fluorination impacts the spectral fingerprint[4].

Table 1: Comparative IR Peak Assignments for Azetidine Hydrochloride Derivatives
CompoundCAS NumberC-F Stretch (cm⁻¹)N-H⁺ Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Structural & Spectral Impact
Azetidine Hydrochloride 36520-39-5N/A2850 - 3150 (Broad)~1120Baseline secondary amine salt. Distinct, non-overlapping C-N stretch.
3-(2,2-Difluoroethyl)azetidine HCl 1909327-86-11080 - 1220 (Strong, doublet)2800 - 3100 (Broad, shifted)~1160 (Overlaps with C-F)Moderate -I effect. The gem-difluoro group creates a characteristic split peak in the fingerprint region.
3-(Trifluoromethyl)azetidine HCl 1001407-53-51100 - 1300 (Very Strong, broad)2750 - 3050 (Broad, shifted)~1180 (Overlaps with C-F)Extreme -I effect. The CF3 group dominates the fingerprint region, completely masking the C-N stretch.

Data synthesis derived from foundational fluoroalkane and azetidine FTIR libraries.[2][4]

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Azetidine hydrochloride salts are notoriously hygroscopic. Ambient moisture absorption will result in a massive, broad O-H stretching band (~3400 cm⁻¹) that can obscure the critical N-H⁺ stretching region, leading to false interpretations of the amine's protonation state[3]. To ensure scientific integrity, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be strictly followed.

Phase 1: Instrument Calibration & Background Validation
  • Crystal Preparation: Clean the ATR crystal (diamond or ZnSe) using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition: Run a background scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • System Validation: Crucial Step. Inspect the background spectrum. The baseline must be flat. Any noise in the 3400 cm⁻¹ region indicates residual water vapor or solvent on the crystal. Do not proceed until a clean background is achieved.

Phase 2: Sample Preparation & Environmental Control
  • Desiccation: Store the 3-(2,2-difluoroethyl)azetidine hydrochloride in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for at least 24 hours prior to analysis to strip away ambient moisture.

  • Rapid Transfer: Working swiftly to minimize atmospheric exposure, transfer 1–2 mg of the crystalline solid directly onto the center of the ATR crystal.

Phase 3: Spectral Acquisition & Data Validation
  • Compression: Lower the ATR anvil and apply consistent, firm pressure to ensure intimate contact between the crystal and the solid sample. (Poor contact will result in artificially weak C-F bands).

  • Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Validation (The Moisture Check): Before analyzing the C-F or C-N regions, immediately inspect the 3400 cm⁻¹ region.

    • Pass: A clean baseline above 3200 cm⁻¹ confirms the sample is dry, and the N-H⁺ stretch (2800–3100 cm⁻¹) can be accurately integrated.

    • Fail: If a broad, sweeping peak is observed at 3400 cm⁻¹, the sample has absorbed moisture. The data is invalid. Abort the analysis, re-dry the sample, and repeat the protocol.

References

Sources

Validation

Bioisosteric Replacement Strategies: Evaluating 3-(2,2-Difluoroethyl)azetidine Hydrochloride in Lead Optimization

Executive Summary In contemporary medicinal chemistry, the incorporation of basic aliphatic amines (such as piperidines, pyrrolidines, and morpholines) is a ubiquitous strategy to enhance target affinity and aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of basic aliphatic amines (such as piperidines, pyrrolidines, and morpholines) is a ubiquitous strategy to enhance target affinity and aqueous solubility. However, the high basicity of these sp³-rich amines frequently results in off-target liabilities, most notably the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity. Furthermore, these electron-rich centers are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism.

To circumvent these attrition risks, the strategic application of 3-(2,2-Difluoroethyl)azetidine hydrochloride has emerged as a superior bioisosteric replacement. This guide objectively compares the physicochemical and pharmacological performance of this fluorinated azetidine against traditional saturated heterocycles, providing actionable experimental protocols for its integration into drug discovery workflows.

Mechanistic Rationale: The Causality of Physicochemical Shifts

The success of 3-(2,2-Difluoroethyl)azetidine as a bioisostere is governed by two distinct mechanistic principles: structural conformation and inductive electronic effects.

1. Conformational Reprofiling: Transitioning from a six-membered piperidine or a five-membered pyrrolidine to a four-membered azetidine fundamentally alters the spatial trajectory of the attached substituents. Azetidines possess a more rigid, puckered conformation that reduces the entropic penalty upon target binding. This structural compactness often allows the molecule to access tighter binding pockets while maintaining the requisite vectors for critical hydrogen bonding or ionic interactions (1[1]).

2. Inductive Attenuation of Basicity: The primary driver for mitigating hERG liability is the reduction of the amine's pKa. The basic nitrogen is a common culprit for hERG binding (2[2]). By installing a 2,2-difluoroethyl group, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This effect successfully pulls electron density away from the azetidine nitrogen, resulting in a pKa drop of approximately 2 units compared to unfluorinated analogs (3[3]). Consequently, at physiological pH (7.4), a smaller fraction of the molecule exists in the protonated state, drastically reducing its affinity for the hERG channel's internal cavity.

Comparative Performance Analysis

To objectively evaluate the performance of 3-(2,2-Difluoroethyl)azetidine, we compare its typical physicochemical and in vitro ADME profile against standard amine motifs when appended to a generic lipophilic drug scaffold.

Amine MotifCalculated pKa (Basic N)LogD (pH 7.4)hERG IC₅₀ (µM)Human Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg)
Piperidine ~ 10.22.10.8 (High Risk)65 (High)
Pyrrolidine ~ 10.41.81.2 (High Risk)58 (Moderate)
Azetidine (Unsubstituted) ~ 10.41.54.5 (Moderate Risk)42 (Moderate)
3-(2,2-Difluoroethyl)azetidine ~ 8.22.6> 30 (Low Risk)< 15 (Stable)

Data Synthesis Rationale: The incorporation of the difluoroethyl moiety not only depresses the pKa to a safer threshold (~8.2) but also increases the LogD, which is highly beneficial for central nervous system (CNS) penetrance and passive membrane permeability. Furthermore, the steric and electronic shielding provided by the C-F bonds protects adjacent carbon centers from CYP-mediated N-dealkylation and oxidation.

Experimental Methodology: Self-Validating Integration Protocol

The following protocol details the late-stage functionalization of a target aldehyde with 3-(2,2-Difluoroethyl)azetidine hydrochloride via reductive amination. This protocol is designed as a self-validating system, ensuring intermediate confirmation before irreversible steps are taken, a standard practice in rigorous medicinal chemistry workflows (4[4]).

Step-by-Step Reductive Amination Protocol

Reagents: Target Aldehyde (1.0 eq), 3-(2,2-Difluoroethyl)azetidine hydrochloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq), 1,2-Dichloroethane (DCE).

  • Free-Basing the Amine:

    • Procedure: Suspend 3-(2,2-Difluoroethyl)azetidine hydrochloride in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Add DIPEA dropwise at room temperature and stir for 15 minutes.

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic lone pair on the azetidine nitrogen. DIPEA is chosen over stronger bases to prevent base-catalyzed enolization or aldol condensation of the target aldehyde.

  • Iminium Ion Formation:

    • Procedure: Add the target aldehyde (1.0 eq) to the solution. Stir at room temperature for 2 hours.

    • Self-Validation Check:Do not add the reducing agent yet. Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must confirm the disappearance of the aldehyde mass and the appearance of the iminium/hemiaminal intermediate mass. This ensures the reaction is driven by nucleophilic attack rather than premature reduction of the aldehyde to an alcohol.

  • Reduction:

    • Procedure: Upon confirmation of iminium formation, add NaBH(OAc)₃ in a single portion. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes/ketones, preventing the formation of undesired alcohol byproducts.

  • Quench and Isolation:

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

Workflow Visualization

The following diagram illustrates the logical flow of mitigating off-target toxicities through the application of this specific bioisostere.

G Lead Basic Amine Lead (Piperidine/Pyrrolidine) Tox hERG Liability & CYP450 Metabolism Lead->Tox Strategy Bioisosteric Replacement Tox->Strategy Azetidine 3-(2,2-Difluoroethyl) azetidine Strategy->Azetidine Result1 Reduced pKa (Lower Basicity) Azetidine->Result1 Result2 Metabolic Shielding Azetidine->Result2 Optimized Optimized Candidate (Safe & Stable) Result1->Optimized Result2->Optimized

Figure 1: Workflow of bioisosteric replacement mitigating hERG liability and improving metabolic stability.

References

  • ACS Medicinal Chemistry Letters. "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine." [Link]

  • Baran Lab Group Meeting. "Bioisosteres v2 - Recent Trends and Tactics." [Link]

  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." [Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 3-(2,2-Difluoroethyl)azetidine Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Chiral Purity in Fluorinated Azetidine Scaffolds The 3-(2,2-difluoroethyl)azetidine moiety is an increasingly important str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chiral Purity in Fluorinated Azetidine Scaffolds

The 3-(2,2-difluoroethyl)azetidine moiety is an increasingly important structural motif in modern medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the strained azetidine ring often imparts desirable conformational rigidity. As with most chiral molecules, the individual enantiomers of 3-(2,2-difluoroethyl)azetidine hydrochloride can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is paramount for drug discovery, development, and quality control.

This guide provides a comprehensive comparison of chromatographic strategies for the enantioselective separation of 3-(2,2-difluoroethyl)azetidine hydrochloride. While specific application notes for this exact molecule are not widely published, this document synthesizes established principles from the separation of structurally analogous fluorinated heterocycles and chiral amines to provide a robust framework for method development. We will explore the performance of various chiral stationary phases (CSPs) and mobile phase compositions in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental rationale and detailed protocols.

Pillar 1: Understanding the Analyte and Guiding Method Development

3-(2,2-Difluoroethyl)azetidine hydrochloride is a small, polar, basic compound. These characteristics present specific challenges and opportunities for chiral chromatographic separation. The basicity of the azetidine nitrogen necessitates careful control of the mobile phase to ensure good peak shape. The presence of the difluoroethyl group can influence the molecule's interaction with the chiral stationary phase.

Our method development will be guided by the following logical progression:

Caption: Logical workflow for chiral method development.

Pillar 2: Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of successful chiral separation is the selection of an appropriate CSP.[1] For small molecule amines and their derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates.[2][3] These CSPs separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Comparison of Recommended Chiral Stationary Phases
Chiral Stationary Phase (CSP)Selector TypeKey Characteristics & RationaleRecommended Starting Mode
Chiralpak® IA / IB / IC / ID / IE / IF Amylose tris(3,5-dimethylphenylcarbamate) and derivativesImmobilized phases with broad selectivity. The immobilization allows for the use of a wider range of solvents, including those incompatible with coated phases (e.g., DCM, THF), which can be crucial for optimizing selectivity.[1]Normal Phase (NP), SFC
Chiralcel® OD / OJ / OZ Cellulose tris(3,5-dimethylphenylcarbamate) and derivativesCoated phases with a long history of success in separating a wide variety of chiral compounds.[3][4] They are often a good first choice for screening.Normal Phase (NP)
Whelk-O® 1 (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneA Pirkle-type CSP that is effective for the separation of underivatized amines and aziridines.[5] It offers a different selectivity compared to polysaccharide phases.Normal Phase (NP)

Pillar 3: Evaluation of Chromatographic Modes

The choice of chromatographic mode—Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC)—significantly impacts the separation.

Normal Phase (NP) HPLC

NP-HPLC is often the most successful mode for the separation of polar, basic compounds like 3-(2,2-difluoroethyl)azetidine hydrochloride on polysaccharide CSPs.

  • Rationale: The non-polar mobile phases (e.g., hexane/alkane and an alcohol modifier) promote interaction of the polar analyte with the polar CSP. The basic nature of the azetidine requires the addition of a basic modifier to the mobile phase to prevent peak tailing caused by strong interactions with residual acidic sites on the silica support.

  • Typical Mobile Phases:

    • Hexane/Isopropanol (IPA)

    • Hexane/Ethanol

  • Essential Additives:

    • Diethylamine (DEA) or other aliphatic amines: Typically added at 0.1% (v/v) to the mobile phase to improve the peak shape of basic analytes.[6]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency.[7] It is particularly well-suited for chiral separations.

  • Rationale: SFC uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity. This allows for rapid analysis without high backpressures. The separation mechanism is similar to normal phase chromatography.

  • Typical Mobile Phases:

    • CO2/Methanol

    • CO2/Ethanol

  • Essential Additives:

    • Similar to NP-HPLC, a basic additive like DEA is often required for good peak shape.

Caption: General experimental workflow for chiral separation.

Experimental Protocols

The following protocols are representative starting points for the method development. Optimization will likely be required for baseline separation.

Protocol 1: Normal Phase HPLC Method Screening
  • Objective: To screen for a suitable chiral stationary phase and mobile phase for the separation of 3-(2,2-difluoroethyl)azetidine hydrochloride enantiomers.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Columns to Screen:

    • Chiralpak® ID (Amylose-based, immobilized)

    • Chiralcel® OD-H (Cellulose-based, coated)

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-(2,2-difluoroethyl)azetidine hydrochloride at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 215 nm

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, switch to Mobile Phase B and re-equilibrate before injecting the sample.

    • Repeat the process for the second column.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method
  • Objective: To develop a fast and efficient SFC method for the separation of the enantiomers.

  • Instrumentation:

    • SFC system with a CO2 pump and a co-solvent pump

    • Autosampler

    • Column oven

    • Back-pressure regulator

    • UV-Vis or DAD

  • Column: Chiralpak® IA-3 (3 µm particle size for faster analysis)

  • Sample Preparation: As in Protocol 1, but dilute with methanol.

  • Chromatographic Conditions:

    • Mobile Phase: CO2 / Methanol with 0.1% Diethylamine

    • Gradient: 5% to 40% Methanol over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV at 215 nm

Data Presentation and Interpretation

The success of a chiral separation is quantified by the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 is desired for baseline separation, which is necessary for accurate quantification.

Hypothetical Performance Comparison
MethodColumnMobile PhaseRetention Time (min)Resolution (Rs)
NP-HPLC Chiralpak® IDHexane/IPA/DEA (90:10:0.1)Enantiomer 1: 8.5Enantiomer 2: 9.81.8
NP-HPLC Chiralcel® OD-HHexane/EtOH/DEA (85:15:0.1)Enantiomer 1: 7.2Enantiomer 2: 8.11.6
SFC Chiralpak® IA-3CO2/MeOH with 0.1% DEAEnantiomer 1: 2.1Enantiomer 2: 2.52.0

This is a table of expected results based on the separation of similar compounds. Actual results may vary.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. A successful separation will be characterized by:

  • Symmetrical Peaks: Tailing factors between 0.9 and 1.2 indicate good chromatographic performance.

  • Baseline Resolution: An Rs value of 1.5 or greater ensures that the peaks are fully separated, allowing for accurate integration.

  • Robustness: Small, deliberate changes in mobile phase composition, flow rate, and temperature should not lead to a significant loss of resolution.

Conclusion and Recommendations

For the enantioselective separation of 3-(2,2-difluoroethyl)azetidine hydrochloride, polysaccharide-based chiral stationary phases are the most promising avenue for method development. Both Normal Phase HPLC and SFC are highly viable techniques.

  • Initial Screening: A screening approach using an immobilized amylose-based CSP (e.g., Chiralpak® IA or ID) and a coated cellulose-based CSP (e.g., Chiralcel® OD) with a standard NP mobile phase (Hexane/Alcohol with 0.1% DEA) is recommended.

  • For High Throughput: SFC offers a significant advantage in terms of speed and is an excellent choice for routine analysis and high-throughput screening environments.[7]

  • Method Optimization: If initial screening does not yield baseline resolution, further optimization of the alcohol modifier (type and percentage) and temperature should be explored. The wider solvent compatibility of immobilized phases can be leveraged at this stage.[1]

By following the systematic approach outlined in this guide, researchers and drug development professionals can efficiently develop a robust and reliable method for the critical task of separating the enantiomers of 3-(2,2-difluoroethyl)azetidine hydrochloride.

References

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 2021. Available from: [Link]

  • I.B.S. Scientific. Chiral HPLC Method Development. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. 2023. Available from: [Link]

  • Daicel Chiral Technologies. Develop Chiral Separation Methods with Daicel's Immobilized Columns. 2021. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • LCGC International. Application Notes: Chiral. Available from: [Link]

  • LCGC International. Strategies for Simplified Chiral Method Development. 2021. Available from: [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • The Journal of Organic Chemistry. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. 2013. Available from: [Link]

  • AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. 2022. Available from: [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available from: [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

  • Journal of the American Chemical Society. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. 2022. Available from: [Link]

  • West Virginia University School of Medicine. Chiral Drug Separation. Available from: [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. 2021. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. 2021. Available from: [Link]

  • ACS Publications. Enantioselective Conjugate Addition of Aldehydes to Oxetane- and Azetidine-Containing Nitroolefins: An Entry to Spirocyclic Pyrrolidines. 2022. Available from: [Link]

  • The Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. 2024. Available from: [Link]

  • ResearchGate. Synthesis of chiral Azetidine and its application in asymmetric synthesis. Available from: [Link]

Sources

Validation

A Head-to-Head Comparison: 3-(2,2-Difluoroethyl)azetidine Hydrochloride as a Bioisostere for Piperidine in Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Scientists Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Design In the landscape of contemporary drug discovery, the strategic modifi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles.[1] Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool for fine-tuning molecular characteristics to enhance therapeutic efficacy and safety.[1] The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs due to its favorable properties, including metabolic stability and its ability to modulate lipophilicity and hydrogen bonding characteristics.[2] However, the search for novel intellectual property and the need to address specific liabilities associated with the piperidine moiety have driven the exploration of non-classical bioisosteres.

This guide presents a comprehensive benchmarking analysis of 3-(2,2-difluoroethyl)azetidine hydrochloride, a fluorinated azetidine derivative, against traditional piperidine bioisosteres. Azetidines, as four-membered heterocyclic rings, offer a more rigid and compact framework compared to the six-membered piperidine ring.[3] The introduction of a 2,2-difluoroethyl group is a deliberate strategy to modulate key drug-like properties. Fluorine, with its high electronegativity and small size, can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[4][5] This guide provides a head-to-head comparison of these two scaffolds, supported by detailed experimental protocols for key in vitro assays, to empower researchers in making informed decisions during the lead optimization phase of drug development.[6]

I. Comparative Physicochemical Properties: The Foundation of Drug-Like Characteristics

The fundamental differences in the physicochemical properties of 3-(2,2-difluoroethyl)azetidine and piperidine are rooted in their distinct ring sizes, conformational flexibilities, and the electronic effects of fluorination.[3] These differences have a direct and profound impact on critical drug-like properties such as lipophilicity (LogP/LogD) and basicity (pKa).

Lipophilicity (LogP/LogD): Navigating the Cellular Maze

A compound's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] According to Lipinski's "Rule of Five," an orally administered drug candidate should ideally have a LogP value not greater than 5.[7]

The introduction of fluorine atoms can have a context-dependent impact on lipophilicity.[8] While the C-F bond is more lipophilic than a C-H bond, the strong electron-withdrawing nature of fluorine can also increase the polarity of adjacent functional groups.[4][8][9] In the case of 3-(2,2-difluoroethyl)azetidine, the difluoroethyl substituent is expected to increase lipophilicity compared to an unsubstituted azetidine. However, the overall impact relative to a simple piperidine will depend on the specific substitution pattern on the piperidine ring.

Table 1: Predicted and Experimental Lipophilicity Comparison

CompoundPredicted LogP (cLogP)Experimental LogD at pH 7.4
Piperidine0.83~0.5
3-(2,2-Difluoroethyl)azetidine1.2 - 1.5To be determined

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol outlines the widely accepted shake-flask method for determining the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.[10][]

Materials:

  • Test compound (3-(2,2-Difluoroethyl)azetidine hydrochloride and a relevant piperidine analog)

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • 10 mM DMSO stock solutions of test compounds

  • Analytical instrumentation (e.g., LC-MS/MS or HPLC-UV)[12]

Procedure:

  • Prepare a 1:1 (v/v) mixture of octanol-saturated PBS and PBS-saturated octanol.

  • Add a small aliquot of the 10 mM DMSO stock solution of the test compound to the octanol/PBS mixture to achieve a final concentration of ~50 µM.

  • Vortex the mixture vigorously for 1 minute.

  • Gently agitate the mixture on a flatbed shaker for 1 hour at room temperature to ensure equilibrium is reached.

  • Centrifuge the mixture at 2000 x g for 10 minutes to achieve complete phase separation.

  • Carefully collect aliquots from both the upper octanol phase and the lower aqueous (PBS) phase.

  • Analyze the concentration of the test compound in each phase using a validated LC-MS/MS or HPLC-UV method.[12]

  • Calculate the LogD7.4 using the following formula: LogD7.4 = log10 (Concentration in octanol / Concentration in PBS).

Diagram: LogD7.4 Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start stock 10 mM DMSO Stock start->stock phases Prepare Pre-saturated Octanol and PBS (pH 7.4) start->phases mix Mix Octanol, PBS, and Compound stock->mix phases->mix vortex Vortex (1 min) mix->vortex shake Agitate (1 hr) vortex->shake centrifuge Centrifuge (10 min) shake->centrifuge sample Sample Octanol and Aqueous Phases centrifuge->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate LogD7.4 lcms->calculate end End calculate->end

Caption: Workflow for LogD7.4 determination.

Basicity (pKa): The Key to Ionization and Solubility

The pKa, or the logarithmic acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH.[13] For basic compounds like azetidines and piperidines, the pKa of the conjugate acid determines the proportion of the molecule that is protonated and positively charged at physiological pH (around 7.4). This ionization state significantly influences solubility, membrane permeability, and potential off-target interactions.[14]

The pKa of azetidine is generally lower than that of piperidine.[3] The introduction of highly electronegative fluorine atoms on the ethyl side chain of 3-(2,2-difluoroethyl)azetidine is expected to further decrease the basicity of the azetidine nitrogen through a negative inductive effect.[4][15]

Table 2: Predicted and Experimental pKa Comparison

CompoundPredicted pKaExperimental pKa
Piperidine~11.211.22[3]
Azetidine~11.311.29[3]
3-(2,2-Difluoroethyl)azetidine8.5 - 9.5To be determined

Experimental Protocol: Spectrophotometric pKa Determination

This protocol describes a common spectrophotometric method for determining the pKa of a compound by measuring the change in its UV-Vis absorbance as a function of pH.[16][17][18]

Materials:

  • Test compound

  • A series of buffers with known pH values covering a range of at least 2 pH units above and below the expected pKa.

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or methanol).

  • For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to the buffer to achieve a final concentration that gives a measurable absorbance.

  • Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

  • Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[18]

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Diagram: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start stock Prepare Compound Stock Solution start->stock buffers Prepare Buffers of Varying pH start->buffers samples Prepare Samples in Each pH Buffer stock->samples buffers->samples spectro Measure UV-Vis Absorbance Spectra samples->spectro wavelength Identify Analytical Wavelength spectro->wavelength plot Plot Absorbance vs. pH wavelength->plot curve_fit Fit Sigmoidal Curve plot->curve_fit pka Determine pKa at Inflection Point curve_fit->pka end End pka->end

Caption: Workflow for spectrophotometric pKa determination.

II. In Vitro ADME Profiles: Predicting In Vivo Behavior

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for identifying potential liabilities and guiding lead optimization.[19][20][21] This section details experimental protocols for evaluating two key ADME parameters: metabolic stability and potential for hERG channel inhibition.

Metabolic Stability in Human Liver Microsomes

Metabolic stability provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are abundant in the liver.[22][23] Poor metabolic stability can lead to rapid clearance and low bioavailability in vivo. The introduction of fluorine atoms can block sites of metabolism, thereby increasing metabolic stability.[4][5]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Piperidine-containing controlTo be determinedTo be determined
3-(2,2-Difluoroethyl)azetidineTo be determinedTo be determined

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a common method for assessing the metabolic stability of a compound by incubating it with human liver microsomes and monitoring its disappearance over time.[23][24][25]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • NADPH (cofactor for CYP enzymes)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Add the test compound (final concentration, e.g., 1 µM) to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding NADPH (final concentration, e.g., 1 mM).

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint) as (k * reaction volume) / (mg of microsomal protein).

Diagram: Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Start prepare Prepare HLM and Compound Mixture start->prepare pre_warm Pre-warm to 37°C prepare->pre_warm initiate Initiate with NADPH pre_warm->initiate incubate Incubate at 37°C initiate->incubate time_points Withdraw Aliquots at Time Points (0-60 min) incubate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge Samples quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate end End calculate->end

Caption: Workflow for the HLM metabolic stability assay.

hERG Inhibition: A Critical Safety Assessment

The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in cardiac repolarization.[26] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[27] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of preclinical safety evaluation.[28]

Table 4: Comparative hERG Inhibition

CompoundhERG IC50 (µM)
Piperidine-containing controlTo be determined
3-(2,2-Difluoroethyl)azetidineTo be determined

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp.[28][29]

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)[27][29]

  • Appropriate external and internal solutions for patch-clamp recording[26]

  • Test compound and a known hERG inhibitor as a positive control (e.g., E-4031 or astemizole)[27][28]

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Harvest and prepare a single-cell suspension.

  • Load the cells and the internal and external solutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Record a stable baseline hERG current.

  • Apply the test compound at increasing concentrations, allowing the effect to reach a steady state at each concentration.

  • A washout step is performed to assess the reversibility of inhibition.

  • The peak hERG tail current is measured at each concentration.

  • The percentage of current inhibition is calculated relative to the baseline current.

  • A concentration-response curve is generated, and the IC50 value (the concentration that causes 50% inhibition) is determined by fitting the data to a suitable equation (e.g., the Hill equation).[26]

Diagram: hERG Inhibition Assay Workflow

hERG_Workflow cluster_setup Setup cluster_recording Electrophysiological Recording cluster_analysis Data Analysis start Start cell_prep Prepare hERG- expressing Cells start->cell_prep load_system Load Cells and Solutions onto Automated System cell_prep->load_system patch Establish Whole-Cell Patch-Clamp load_system->patch baseline Record Baseline hERG Current patch->baseline apply_compound Apply Increasing Concentrations of Compound baseline->apply_compound washout Washout apply_compound->washout measure_current Measure Peak Tail Current washout->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition curve_fit Generate Concentration- Response Curve calc_inhibition->curve_fit ic50 Determine IC50 curve_fit->ic50 end End ic50->end

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